Product packaging for Biotin-PEG4-allyl(Cat. No.:)

Biotin-PEG4-allyl

Cat. No.: B11829252
M. Wt: 459.6 g/mol
InChI Key: JDYVHCPBZJKHOR-BJLQDIEVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biotin-PEG4-allyl is a useful research compound. Its molecular formula is C21H37N3O6S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H37N3O6S B11829252 Biotin-PEG4-allyl

Properties

Molecular Formula

C21H37N3O6S

Molecular Weight

459.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C21H37N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h2,17-18,20H,1,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1

InChI Key

JDYVHCPBZJKHOR-BJLQDIEVSA-N

Isomeric SMILES

C=CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

C=CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-allyl: Structure, Properties, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-allyl is a heterobifunctional chemical linker that integrates three key components: a biotin moiety for high-affinity binding to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a terminal allyl group for covalent conjugation. This unique combination of features makes it a valuable tool in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound is characterized by a biotin head group, a flexible hydrophilic PEG4 linker, and a reactive allyl tail. The chemical structure is depicted below:

Caption: Chemical structure of this compound.

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 459.60 g/mol [1][2]
Molecular Formula C21H37N3O6S[2]
CAS Number 1643661-79-3[1]
Purity Typically ≥98%[2]
Appearance Varies (consult supplier data)
Solubility Soluble in DMSO and other organic solvents
Storage Conditions Store at -20°C for long-term stability

Core Applications: PROTACs and Bioconjugation

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the allyl group of this compound can be functionalized to attach a ligand that binds to the target protein, while the biotin group can be used for purification, detection, or to attach a ligand for the E3 ligase.

The allyl group offers a versatile handle for various conjugation chemistries. A prominent reaction is the thiol-ene reaction , a "click chemistry" reaction that proceeds under mild conditions with high efficiency. This reaction involves the addition of a thiol group across the allyl double bond, forming a stable thioether linkage. This is particularly useful for conjugating cysteine-containing peptides or other thiol-modified molecules.

Experimental Protocols

While specific protocols for this compound are not extensively published, the following represents a general methodology for a thiol-ene "click" reaction, a common application for allyl-functionalized molecules.

Protocol: Thiol-Ene Conjugation of a Cysteine-Containing Peptide to this compound

Materials:

  • This compound

  • Cysteine-containing peptide

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Degassed, anhydrous solvent (e.g., a mixture of acetonitrile and water)

  • UV lamp (365 nm)

  • Reaction vessel

  • Stirring apparatus

  • Nitrogen or Argon source

Procedure:

  • Preparation of Reactants:

    • Dissolve the cysteine-containing peptide in the degassed solvent to a final concentration of 1-10 mM.

    • Dissolve this compound in the same solvent to a slight molar excess (e.g., 1.2 equivalents) compared to the peptide.

    • Prepare a stock solution of the photoinitiator in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the peptide solution and the this compound solution.

    • Add the photoinitiator to the reaction mixture (typically 0.1-1 mol% relative to the thiol).

    • Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Initiation and Reaction:

    • While stirring, expose the reaction mixture to a 365 nm UV light source.

    • Monitor the reaction progress using an appropriate analytical technique, such as HPLC or mass spectrometry, by observing the consumption of the starting materials and the formation of the product. Reaction times can vary from minutes to a few hours.

  • Purification:

    • Once the reaction is complete, the desired biotinylated peptide can be purified from unreacted starting materials and byproducts using standard techniques like reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry and HPLC.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, where a linker like this compound connects the target protein ligand and the E3 ligase ligand.

PROTAC_Mechanism cluster_0 POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (this compound based) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->PROTAC Recycled

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Bioconjugation via Thiol-Ene Reaction

This diagram outlines the logical steps for conjugating a thiol-containing molecule to this compound.

Thiol_Ene_Workflow Start Start: Prepare Reactants (this compound & Thiol-Molecule) Mix Mix Reactants and Photoinitiator Start->Mix Degas Degas with Inert Gas (N2 or Ar) Mix->Degas Irradiate UV Irradiation (365 nm) with Stirring Degas->Irradiate Monitor Monitor Reaction Progress (HPLC, MS) Irradiate->Monitor Monitor->Irradiate Incomplete Purify Purify Product (e.g., RP-HPLC) Monitor->Purify Reaction Complete Characterize Characterize Final Product (MS, HPLC) Purify->Characterize End End: Purified Biotinylated Conjugate Characterize->End

Caption: Logical workflow for a photo-initiated thiol-ene conjugation.

Conclusion

This compound is a versatile and valuable reagent for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a biotin handle, a hydrophilic PEG spacer, and a reactive allyl group, makes it particularly well-suited for the synthesis of PROTACs and other bioconjugates. The ability to undergo efficient thiol-ene click chemistry provides a robust method for linking it to various biomolecules. This guide has provided a technical overview of its properties, a general experimental protocol for its application, and visualizations of its role in targeted protein degradation and bioconjugation workflows, serving as a foundational resource for its use in the laboratory.

References

The Versatility of Biotin-PEG4-Allyl and its Congeners in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research and therapeutic development, the precise targeting, detection, and manipulation of molecules are paramount. Biotin-PEG4-allyl and its functionalized derivatives have emerged as indispensable tools in the bioconjugation chemist's toolbox. These molecules ingeniously combine three key features: the high-affinity binding of biotin to avidin and streptavidin, the advantageous properties of a polyethylene glycol (PEG) spacer, and a versatile reactive handle for covalent linkage to biomolecules. This guide provides a comprehensive technical overview of the applications of this compound and its commonly used congeners, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The core structure consists of a biotin molecule, a tetra-ethylene glycol spacer (PEG4), and a terminal reactive group. The biotin moiety serves as a powerful affinity tag, enabling highly specific and robust non-covalent interactions with streptavidin and avidin (Ka ≈ 10¹⁵ M⁻¹)[1]. The PEG4 linker is crucial for conferring hydrophilicity to the entire construct, which enhances solubility in aqueous buffers and reduces non-specific binding to proteins and surfaces[2]. Furthermore, the flexible nature of the PEG spacer minimizes steric hindrance, allowing both the reactive group and the biotin to interact effectively with their respective binding partners.

While the allyl group of this compound offers a unique reactive handle for chemistries like the thiol-ene reaction, a variety of other functional groups are more commonly employed in the literature. This guide will focus on the applications of this compound and its prominent analogues: Biotin-PEG4-alkyne, Biotin-PEG4-azide, Biotin-PEG4-NHS ester, and Biotin-PEG4-tetrazine.

Core Applications

The versatility of these linkers has led to their widespread adoption in several key research areas:

  • Bioconjugation and Labeling: The primary use of these reagents is to attach a biotin tag to a molecule of interest, such as a protein, antibody, nucleic acid, or small molecule. This "biotinylation" allows for the subsequent detection, purification, or immobilization of the target molecule using streptavidin- or avidin-conjugated probes (e.g., fluorescent dyes, enzymes, or beads).

  • Targeted Drug Delivery: By conjugating a therapeutic agent to a biotin-PEG4 linker, it is possible to create targeted drug delivery systems. These systems can be designed to bind to streptavidin-conjugated antibodies or other targeting moieties, or in some cases, leverage endogenous biotin transport mechanisms to enhance cellular uptake, particularly in cancer cells that overexpress biotin receptors.

  • PROTACs (Proteolysis-Targeting Chimeras): Biotin-PEG4 linkers are frequently used in the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. In this context, the linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The biotin tag can be used for affinity purification and target engagement studies during the development and validation of these degraders.

Quantitative Data for Biotin-PEG4-X Linkers

The choice of the reactive group on the Biotin-PEG4 linker is dictated by the functional groups available on the target molecule and the desired reaction chemistry. The following tables provide a summary of key quantitative parameters associated with these linkers and their reactions.

Linker MoietyReactive GroupTarget Functional GroupReaction ChemistryKey Features
This compound AllylThiol (e.g., Cysteine)Thiol-ene ReactionForms a stable thioether bond; reaction is often initiated by light or a radical initiator.
Biotin-PEG4-alkyne Terminal AlkyneAzideCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)Forms a stable triazole linkage; CuAAC is highly efficient but requires a copper catalyst which can be toxic to cells; SPAAC is copper-free.
Biotin-PEG4-azide AzideAlkyne or Strained Alkyne/CyclooctyneCuAAC or SPAACComplements the alkyne-functionalized linkers for click chemistry applications.
Biotin-PEG4-NHS ester N-Hydroxysuccinimide esterPrimary Amine (e.g., Lysine, N-terminus)AcylationReacts readily with primary amines at physiological pH to form a stable amide bond; a widely used method for protein labeling.
Biotin-PEG4-tetrazine TetrazineStrained Alkenes (e.g., trans-cyclooctene, TCO)Inverse Electron-Demand Diels-Alder (iEDDA) CycloadditionBioorthogonal (highly specific in biological systems); extremely fast reaction kinetics; copper-free.

Table 1: Comparative Overview of Common Biotin-PEG4-X Linkers.

ParameterBiotin-Streptavidin
Association Constant (Ka) ~10¹⁵ M⁻¹
Dissociation Constant (Kd) ~10⁻¹⁵ M
Binding Characteristics One of the strongest known non-covalent interactions in nature. The bond is very rapid to form and is stable against extremes of pH, temperature, and denaturing agents.

Table 2: Binding Affinity of the Biotin-Streptavidin Interaction.

Reaction ChemistrySecond-Order Rate Constant (k)Notes
Thiol-ene (Norbornene) Fast, with all thiols reacted in < 1 min with UV exposure.Reaction kinetics are dependent on the specific "ene" functionality and the initiator used.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Slower than iEDDA.Highly efficient but the copper catalyst can be cytotoxic.
Inverse Electron-Demand Diels-Alder (iEDDA) (Tetrazine-TCO) > 800 M⁻¹s⁻¹Exceptionally fast and bioorthogonal, making it ideal for live-cell labeling.
NHS Ester-Amine Acylation Fast at physiological pH.A well-established and reliable method for labeling primary amines.

Table 3: Comparative Bioconjugation Reaction Kinetics.

PROTAC LinkerTarget ProteinCell LineDC50DmaxReference
A-485-PEG4-pomalidomide p300MM1.S~10 µM~91%
RC-1 (PEG6 linker) BTKK562/MinoNot specifiedProminent degradation
PROTAC 13 (16-atom linker) Estrogen ReceptorMCF7Not specifiedSuperior degradation over time

Table 4: Efficacy of PROTACs Utilizing PEG Linkers. (Note: Direct DC50/Dmax values for Biotin-PEG4-PROTACs are not always explicitly stated in the initial discovery phase, as the biotin tag is often used for analytical purposes.)

Nanoparticle FormulationCell LineUptake Enhancement
Lutein-loaded PLGA-PEG-biotin nanoparticles ARPE-19Higher uptake compared to non-biotinylated nanoparticles and free lutein.
Bio-PEG-BSA A549Significantly improved intracellular delivery compared to PEG-BSA and unmodified BSA.

Table 5: Cellular Uptake of Biotin-PEGylated Nanoparticles.

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments utilizing Biotin-PEG4-X linkers.

Protocol 1: Thiol-ene Conjugation of this compound to a Cysteine-Containing Peptide

Objective: To label a cysteine-containing peptide with biotin using a photoinitiated thiol-ene reaction.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Photoinitiator (e.g., Irgacure 2959)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

  • UV lamp (365 nm)

  • HPLC for purification and analysis

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 1 mM.

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Dissolve the photoinitiator in the reaction buffer to a final concentration of 10 mM.

  • Reaction Setup:

    • In a UV-transparent reaction vessel, combine the peptide solution with a 1.5 to 5-fold molar excess of the this compound stock solution.

    • Add the photoinitiator solution to a final concentration of 0.5-1 mM.

  • Photo-initiation:

    • Place the reaction vessel under the UV lamp.

    • Irradiate the mixture for 5-30 minutes. The optimal irradiation time should be determined empirically by monitoring the reaction progress by HPLC.

  • Purification:

    • Purify the biotinylated peptide from unreacted starting materials and byproducts using reverse-phase HPLC.

  • Analysis:

    • Confirm the identity and purity of the product by mass spectrometry and HPLC.

Protocol 2: Biotinylation of a Protein using Biotin-PEG4-NHS Ester

Objective: To label an antibody with biotin for use in an immunoassay.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Allow the vial of Biotin-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction:

    • To the antibody solution, add a 10- to 20-fold molar excess of the dissolved Biotin-PEG4-NHS ester. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Purification:

    • Remove the excess, unreacted Biotin-PEG4-NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Quantification of Biotinylation (Optional):

    • Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantitation kit.

Protocol 3: Live Cell Labeling using Bioorthogonal Chemistry with Biotin-PEG4-Tetrazine

Objective: To specifically label a target protein on the surface of live cells that has been metabolically engineered to express a trans-cyclooctene (TCO) handle.

Materials:

  • Live cells expressing the TCO-modified protein of interest

  • Biotin-PEG4-tetrazine

  • Cell culture medium

  • PBS

  • Fluorescently-labeled streptavidin for detection

Procedure:

  • Cell Preparation:

    • Culture the cells in a suitable vessel (e.g., glass-bottom dish for microscopy) until they reach the desired confluency.

  • Labeling Reaction:

    • Prepare a fresh solution of Biotin-PEG4-tetrazine in cell culture medium or PBS at a concentration of 10-100 µM.

    • Wash the cells once with warm PBS.

    • Incubate the cells with the Biotin-PEG4-tetrazine solution for 15-30 minutes at 37°C.

  • Washing:

    • Gently wash the cells three times with PBS to remove any unreacted Biotin-PEG4-tetrazine.

  • Detection:

    • Incubate the labeled cells with a solution of fluorescently-labeled streptavidin in PBS for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS to remove unbound streptavidin.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 4: Pull-Down Assay to Identify Protein-Protein Interactions

Objective: To isolate and identify proteins that interact with a biotinylated "bait" protein.

Materials:

  • Cell lysate containing the prey proteins

  • Biotinylated bait protein

  • Streptavidin-coated magnetic beads

  • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin-coated magnetic beads three times with the binding/wash buffer.

  • Bait Protein Immobilization:

    • Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Wash the beads with the immobilized bait protein three times with the binding/wash buffer to remove any unbound bait protein.

  • Interaction:

    • Incubate the beads with the cell lysate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Wash the beads extensively (at least five times) with the binding/wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. For analysis by SDS-PAGE and Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes. For mass spectrometry analysis, more gentle elution methods, such as incubation with a high concentration of free biotin, may be used.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the logical structure of Biotin-PEG4-X linkers.

G cluster_0 Core Structure cluster_1 Functionality Biotin Biotin PEG4 PEG4 Spacer Biotin->PEG4 Affinity_Tag High-Affinity Tag (for Streptavidin) Biotin->Affinity_Tag Reactive_Group Reactive Group (Allyl, Alkyne, Azide, NHS, Tetrazine) PEG4->Reactive_Group Linker Solubility & Spacing PEG4->Linker Conjugation Covalent Conjugation Reactive_Group->Conjugation

Caption: Structure and Function of Biotin-PEG4-X Linkers.

Bioconjugation_Workflow Start Start: Target Molecule (e.g., Protein) Reaction Bioconjugation Reaction (e.g., Click Chemistry, NHS Ester) Start->Reaction Reagent Biotin-PEG4-X Reagent Reagent->Reaction Purification Purification (e.g., Desalting Column, HPLC) Reaction->Purification QC Quality Control (e.g., Mass Spec, HABA Assay) Purification->QC Final_Product Biotinylated Molecule QC->Final_Product

Caption: General Bioconjugation Workflow.

PROTAC_Workflow cluster_downstream Downstream Applications POI_Ligand Target Protein Ligand Biotin_Linker Biotin-PEG4-Linker POI_Ligand->Biotin_Linker E3_Ligand E3 Ligase Ligand Biotin_Linker->E3_Ligand PROTAC Biotinylated PROTAC Biotin_Linker->PROTAC Pull_Down Pull-Down Assay (Target Engagement) PROTAC->Pull_Down Degradation_Assay Degradation Assay (Western Blot) PROTAC->Degradation_Assay

References

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG4-allyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG4-allyl, a valuable heterobifunctional linker used in various biomedical research applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a plausible synthetic route, detailed purification protocols, and methods for characterization, supported by structured data and workflow diagrams.

Introduction

This compound is a molecule that incorporates a biotin moiety for affinity-based applications, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal allyl group for further chemical modification. The allyl group can participate in various reactions, such as thiol-ene chemistry or palladium-catalyzed cross-coupling reactions, making it a versatile handle for conjugating to other molecules. Its most prominent application is as a component of PROTACs, where it can be linked to a ligand for an E3 ubiquitin ligase, contributing to the targeted degradation of specific proteins.[1][2]

Chemical Properties
PropertyValue
Chemical Formula C21H37N3O6S
Molecular Weight 459.60 g/mol
CAS Number 1643661-79-3

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the acylation of allylamine with a pre-activated biotin-PEG4 derivative, specifically Biotin-PEG4-NHS ester. N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming a stable amide bond under mild conditions.[3][4]

Synthesis Workflow

The synthesis can be visualized as a two-step logical process starting from commercially available Biotin, leading to the final product which can then be used in PROTAC synthesis.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Biotin Biotin Biotin_PEG4_NHS Biotin-PEG4-NHS Ester Biotin->Biotin_PEG4_NHS PEGylation & Activation PEG4 Allyl-PEG4-Amine Precursor (e.g., with NHS ester) Biotin_PEG4_allyl This compound Biotin_PEG4_NHS->Biotin_PEG4_allyl Amine Coupling Allylamine Allylamine Allylamine->Biotin_PEG4_allyl PROTAC PROTAC Synthesis Biotin_PEG4_allyl->PROTAC Linker for Degrader

A diagram illustrating the synthesis pathway of this compound and its subsequent application.
Experimental Protocol: Synthesis

This protocol is based on the general principles of NHS ester chemistry.[3]

Materials:

  • Biotin-PEG4-NHS ester

  • Allylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve Biotin-PEG4-NHS ester (1.0 eq) in anhydrous DMF or DMSO.

  • Addition of Base: To the solution, add triethylamine or DIPEA (1.5-2.0 eq) to act as a base and scavenge the NHS released during the reaction.

  • Addition of Allylamine: Slowly add allylamine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can then be redissolved in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and washed with a mild aqueous acid (e.g., 5% citric acid), followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Purification of this compound

The purification of PEGylated compounds can be challenging due to their high polarity. Both normal-phase and reverse-phase chromatography are viable options.

Purification Workflow

The general workflow for the purification and characterization of the synthesized this compound is depicted below.

Purification_Workflow Crude Crude Product (Post-Workup) Column Column Chromatography Crude->Column Fractions Collect & Combine Pure Fractions Column->Fractions Elution Solvent_Removal Solvent Removal (in vacuo) Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization Analysis

A flowchart of the purification and characterization process for this compound.
Experimental Protocol: Purification

Method 1: Silica Gel Chromatography (Normal-Phase)

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol or a mixture of ethanol/isopropanol in dichloromethane (DCM) or chloroform (CHCl3) is often effective. A shallow gradient, for instance, from 0% to 10% methanol in DCM, can provide good separation. It has been reported that a slow 1-10% gradient of 1:1 ethanol/isopropanol in chloroform can improve the separation of PEG-containing compounds.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the compound using the gradient solvent system.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying polar molecules like this compound.

  • Stationary Phase: C18 column.

  • Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid as an additive. For example, a gradient of 10% to 90% acetonitrile in water over 30 minutes.

  • Procedure:

    • Dissolve the crude product in the initial mobile phase composition.

    • Inject the solution onto the C18 column.

    • Run the gradient elution and collect fractions based on the UV chromatogram.

    • Analyze the fractions by LC-MS to identify those containing the desired product.

    • Combine the pure fractions and lyophilize to obtain the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data
TechniqueExpected Results
1H NMR Characteristic peaks for the biotin moiety (protons on the ureido and thiophene rings), the PEG linker (a prominent multiplet around 3.6 ppm), and the allyl group (protons in the vinyl region, ~5-6 ppm, and the methylene group adjacent to the double bond).
Mass Spec. The expected molecular ion peak corresponding to the molecular weight of this compound (e.g., [M+H]+ at m/z 460.60).
Purity (HPLC) A single major peak in the HPLC chromatogram, with purity typically >95%.

Conclusion

References

mechanism of action of Biotin-PEG4-allyl in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG4-allyl in PROTACs

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) rather than merely inhibiting them.[1][2] These heterobifunctional molecules function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][3] A PROTAC molecule is comprised of three distinct components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]

By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key advantage of this approach is its catalytic mode of action; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, allowing for sustained protein depletion at sub-stoichiometric concentrations.

The Role of the Linker in PROTAC Design

The linker is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Far from being a passive spacer, the linker's composition, length, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination. Common linker types include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like piperazine or cycloalkane rings. The choice of linker impacts crucial drug-like properties, including cell permeability, solubility, and metabolic stability.

Deconstructing the this compound Linker

The this compound linker is a multifunctional tool used in the synthesis of PROTACs for both degradation and subsequent biochemical analysis. Its structure can be broken down into three key functional components.

cluster_Linker This compound Linker Structure Biotin Biotin Moiety PEG4 PEG4 Spacer Biotin->PEG4 (Assay Handle) Allyl Allyl Group (Conjugation Handle) PEG4->Allyl (Solubility & Spacing)

Caption: Core components of the this compound linker.

The Biotin Moiety: A Versatile Tool for Assay Development

Biotin serves as a high-affinity chemical tag. Its primary role in a PROTAC is not to facilitate degradation but to enable downstream applications for studying the PROTAC's mechanism of action. The strong and specific interaction between biotin and avidin (or streptavidin) is leveraged in various biochemical assays. This includes affinity pull-down experiments to confirm target engagement, and proximity-dependent biotinylation techniques like BioID (ProtacID) to identify the proteins that interact with the PROTAC-E3 ligase complex in living cells.

The PEG4 Spacer: Optimizing Properties and Ternary Complex Formation

The PEG4 component consists of four repeating ethylene glycol units. PEG linkers are widely used in PROTAC design because they enhance the hydrophilicity and aqueous solubility of the molecule, which can improve cell permeability and overall pharmacokinetic properties. The length and flexibility of the PEG4 spacer are crucial for allowing the two ends of the PROTAC to simultaneously bind their respective proteins without steric hindrance, thereby promoting the formation of a stable and productive ternary complex.

The Allyl Group: A Handle for Chemical Conjugation

The allyl group is a reactive chemical moiety that serves as a convenient attachment point for synthesizing the final PROTAC molecule. It can participate in various chemical reactions, allowing for the covalent linkage of the Biotin-PEG4 segment to either the POI-binding ligand or the E3 ligase-recruiting ligand. This modularity enables the straightforward assembly of different PROTAC constructs for optimization.

Mechanism of Action: From Ternary Complex to Degradation

The overarching mechanism of a PROTAC utilizing a this compound linker follows the established pathway for targeted protein degradation. The linker itself is integral to the initial, crucial step of ternary complex formation.

cluster_PROTAC_MoA PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination E2 E2-Ub E2->Ternary Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

  • Ternary Complex Formation : The PROTAC molecule, via its two distinct ligands, simultaneously binds to the POI and an E3 ubiquitin ligase within the cell, forming a POI-PROTAC-E3 ternary complex. The PEG4 linker bridges the two proteins, and its length and flexibility are critical for achieving a productive orientation.

  • Ubiquitination : The formation of the ternary complex brings the POI into close proximity with the E3 ligase and its associated E2 ubiquitin-conjugating enzyme. This allows the E3 ligase to catalyze the transfer of multiple ubiquitin (Ub) molecules to lysine residues on the POI's surface.

  • Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the tagged POI, unfolds it, and degrades it into small peptides.

  • PROTAC Recycling : The PROTAC molecule is not consumed in the reaction and is released after ubiquitination, free to bind another POI and E3 ligase to initiate another degradation cycle.

Quantitative Assessment of PROTAC Efficacy

The performance of a PROTAC is evaluated using several key quantitative metrics, which are typically determined through dose-response experiments. The results are often summarized in tables for clear comparison between different PROTAC constructs.

ParameterDescriptionRepresentative Value
DC₅₀ (nM) The concentration of the PROTAC required to degrade 50% of the target protein.25 nM
Dₘₐₓ (%) The maximum percentage of protein degradation achieved at high PROTAC concentrations.95%
K𝘥 (nM) Dissociation constant, reflecting the binding affinity of the PROTAC's ligands to the POI or E3 ligase.44 nM

Note: The values presented are representative for a hypothetical PROTAC and serve for illustrative purposes. Actual values are determined experimentally for each specific PROTAC and target system.

Experimental Protocols

Synthesis of a Biotinylated PROTAC

This protocol outlines a general method for the final conjugation step in PROTAC synthesis, where a ligand containing a compatible functional group is reacted with the this compound linker. The specific reaction will depend on the functional group chosen to react with the allyl moiety. A common approach is thiol-ene "click" chemistry.

cluster_synthesis PROTAC Synthesis Workflow A 1. Prepare Reactants - Dissolve Thiol-modified Ligand (1 eq) - Dissolve this compound (1.2 eq) - Dissolve Photoinitiator B 2. Mix Reactants - Combine solutions in a reaction vessel A->B C 3. Thiol-Ene Reaction - Irradiate with UV light (e.g., 365 nm) - Stir at room temperature for 1-4 hours B->C D 4. Monitor Reaction - Use TLC or LC-MS to check for completion C->D E 5. Purify Product - Use column chromatography or HPLC to isolate the final PROTAC D->E

Caption: Workflow for PROTAC synthesis via thiol-ene click chemistry.

Methodology:

  • Preparation of Reactants : Dissolve the thiol-modified ligand (for either the POI or E3 ligase) and a photoinitiator (e.g., DMPA) in a suitable anhydrous solvent (e.g., a mix of acetonitrile and water) to a final concentration of ~10 mM. In a separate vessel, dissolve this compound in the same solvent to a final concentration of ~12 mM (a 1.2-fold excess is recommended).

  • Reaction Setup : In a clean, dry quartz reaction vessel, combine the solution of the thiol-modified ligand and the photoinitiator. While stirring, add the this compound solution.

  • Initiation : Irradiate the stirred mixture with a UV lamp (e.g., 365 nm) at room temperature. The reaction is typically allowed to proceed for 1-4 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Purification : Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final this compound-conjugated PROTAC.

Assessment of Target Protein Degradation via Western Blot

This is the standard method to quantify the reduction in target protein levels following treatment with a PROTAC.

cluster_WB Western Blot Workflow for Degradation Assessment A 1. Cell Culture & Treatment - Plate cells and allow to adhere - Treat with varying PROTAC concentrations (e.g., 1 nM to 10 µM) for 24h B 2. Cell Lysis & Protein Quantification - Lyse cells in RIPA buffer - Determine protein concentration (BCA assay) A->B C 3. SDS-PAGE - Normalize protein samples - Separate proteins by size B->C D 4. Protein Transfer - Transfer proteins from gel to PVDF membrane C->D E 5. Immunoblotting - Block membrane (e.g., 5% milk) - Incubate with Primary Antibody (anti-POI) - Incubate with HRP-conjugated Secondary Ab D->E F 6. Detection & Analysis - Add chemiluminescent substrate (ECL) - Image blot and quantify band intensity E->F

References

The Allyl Group: A Versatile Functional Handle in Biotin-PEG4-Allyl Reactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Biotin-PEG4-allyl molecule is a valuable chemical tool in bioconjugation and drug delivery, offering a unique combination of a high-affinity biotin tag, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive allyl group. The terminal allyl group, in particular, serves as a versatile functional handle for covalent modification through various chemical reactions. This technical guide provides a comprehensive overview of the role of the allyl group in this compound reactions, with a primary focus on the widely utilized thiol-ene "click" chemistry. This document details the underlying reaction mechanisms, provides representative experimental protocols, summarizes key quantitative data, and includes visualizations of reaction pathways and workflows to facilitate a deeper understanding and practical application of this important bioconjugation strategy.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key chemical moieties:

  • Biotin: A vitamin with exceptionally high affinity for the proteins avidin and streptavidin. This interaction is widely exploited for purification, immobilization, and detection in a vast array of biological assays.

  • PEG4 (Tetraethylene Glycol): A short, hydrophilic polyethylene glycol spacer. The PEG linker enhances the water solubility of the molecule and the resulting conjugates, reduces steric hindrance, and can minimize non-specific binding.

  • Allyl Group: A terminal alkene functional group (CH₂=CH-CH₂-). This group is the primary site of chemical modification on the this compound molecule, enabling covalent attachment to various substrates.

The strategic combination of these components makes this compound a powerful reagent for applications such as the development of PROteolysis TArgeting Chimeras (PROTACs), targeted drug delivery systems, and the functionalization of surfaces and nanoparticles.

The Chemistry of the Allyl Group

The reactivity of the allyl group is centered around its carbon-carbon double bond. This double bond can participate in a variety of addition reactions, making it an excellent target for chemoselective ligation. One of the most prominent and efficient reactions involving the allyl group in a bioconjugation context is the thiol-ene "click" reaction .

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a radical-mediated addition of a thiol (-SH) group across a carbon-carbon double bond (the "ene"). This reaction is favored in bioconjugation due to its high efficiency, rapid reaction rates, specificity, and biocompatibility, as it can be initiated under mild conditions, often using UV light.

The reaction proceeds via a free-radical chain mechanism:

  • Initiation: A photoinitiator, upon exposure to UV light, generates a free radical. This radical then abstracts a hydrogen atom from a thiol, creating a highly reactive thiyl radical.

  • Propagation: The thiyl radical adds to the allyl group of the this compound molecule, forming a carbon-centered radical. This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and creating the final thioether conjugate. This regenerated thiyl radical can then participate in another reaction cycle.

  • Termination: The reaction is terminated when two radicals combine.

ThiolEneMechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Radical Thiol R-SH Thiyl_Radical R-S• Biotin_Allyl Biotin-PEG4-CH₂-CH=CH₂ Intermediate_Radical Biotin-PEG4-CH₂-CH(•)-CH₂-S-R Thioether_Product Biotin-PEG4-CH₂-CH₂-CH₂-S-R New_Thiyl_Radical R-S• Thiol-Ene Reaction Mechanism

Caption: Mechanism of the photoinitiated thiol-ene reaction.

Experimental Protocols

The following sections provide representative protocols for the conjugation of this compound to a thiol-containing molecule, such as a cysteine-containing peptide, and for the subsequent purification and characterization of the conjugate.

Photoinitiated Thiol-Ene Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes the general procedure for the UV-initiated thiol-ene reaction between this compound and a peptide containing a cysteine residue.

Materials:

  • This compound

  • Cysteine-containing peptide

  • Photoinitiator (e.g., LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or DMPA (2,2-Dimethoxy-2-phenylacetophenone))

  • Solvent: A suitable solvent system that dissolves all reactants. For biological molecules, this is often a mixture of an aqueous buffer (e.g., phosphate-buffered saline, PBS) and an organic co-solvent (e.g., DMSO or DMF) to ensure solubility of the photoinitiator.

  • UV lamp (365 nm)

  • Reaction vessel (e.g., quartz cuvette or a small glass vial)

  • Nitrogen or Argon gas for deoxygenation (optional but recommended)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the cysteine-containing peptide in the chosen buffer to a final concentration of 1-5 mM.

    • Dissolve this compound in the same solvent system to a concentration that is in a slight molar excess (e.g., 1.2 to 1.5 equivalents) to the peptide.

    • Prepare a stock solution of the photoinitiator (e.g., 100 mM in DMSO or water, depending on the initiator).

  • Set up the Reaction:

    • In the reaction vessel, combine the peptide solution and the this compound solution.

    • Add the photoinitiator to the reaction mixture to a final concentration of 1-10 mM.

    • If desired, deoxygenate the solution by bubbling with nitrogen or argon for 10-15 minutes. Oxygen can quench the radical reaction, so deoxygenation can improve efficiency.

  • Initiate the Reaction:

    • Place the reaction vessel under a 365 nm UV lamp. The distance from the lamp and the intensity of the light will affect the reaction time. A typical intensity is in the range of 5-20 mW/cm².

    • Irradiate the reaction mixture for a period of 5 to 60 minutes. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.

  • Quench the Reaction:

    • Turn off the UV lamp to stop the initiation of new radicals.

  • Purification of the Conjugate:

    • The crude reaction mixture can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or affinity chromatography on an avidin or streptavidin column.

ExperimentalWorkflow Start Start Prepare_Solutions Prepare Reactant Solutions (Peptide, this compound, Photoinitiator) Start->Prepare_Solutions Mix_Reactants Mix Reactants in Vessel Prepare_Solutions->Mix_Reactants Deoxygenate Deoxygenate with N₂/Ar (optional) Mix_Reactants->Deoxygenate UV_Irradiation UV Irradiation (365 nm) Deoxygenate->UV_Irradiation Monitor_Reaction Monitor Reaction Progress (HPLC/LC-MS) UV_Irradiation->Monitor_Reaction Purification Purify Conjugate (RP-HPLC or Affinity Chromatography) Monitor_Reaction->Purification Characterization Characterize Product (Mass Spectrometry) Purification->Characterization End End Characterization->End Experimental Workflow for Thiol-Ene Conjugation

Caption: A typical workflow for thiol-ene conjugation.

Purification of the Biotinylated Peptide

A. Reverse-Phase HPLC (RP-HPLC):

  • Principle: This technique separates molecules based on their hydrophobicity. The biotinylated peptide will have a different retention time compared to the unreacted peptide and this compound.

  • Typical Conditions:

    • Column: C18 column

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the compounds. The exact gradient will need to be optimized for the specific peptide.

    • Detection: UV absorbance at 214 nm and 280 nm.

B. Affinity Purification:

  • Principle: This method takes advantage of the strong interaction between biotin and avidin/streptavidin.

  • Procedure:

    • The crude reaction mixture is passed through a column containing streptavidin-agarose beads.

    • The biotinylated peptide will bind to the beads, while unreacted components are washed away.

    • Elution of the biotinylated peptide can be challenging due to the strong interaction. Harsh conditions, such as low pH (e.g., 0.1 M glycine, pH 2.8) or denaturing agents (e.g., 8 M guanidine-HCl), are often required. It is important to neutralize the eluted fractions immediately to preserve the integrity of the peptide.

Characterization of the Conjugate

The successful conjugation of this compound to the peptide can be confirmed by mass spectrometry.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Mass Spectrometry.

  • Expected Result: The mass spectrum of the purified product should show a peak corresponding to the molecular weight of the starting peptide plus the molecular weight of this compound.

Quantitative Data

The efficiency of the thiol-ene reaction is generally high, with yields often exceeding 90% under optimized conditions. The following table summarizes typical quantitative parameters for thiol-ene reactions involving allyl-PEG derivatives.

ParameterTypical Value/RangeNotes
Reaction Yield > 90%Highly dependent on reaction conditions, including reactant concentrations, photoinitiator concentration, UV intensity, and reaction time.
Reaction Time 5 - 60 minutesCan be very rapid, with some reactions reaching completion in under 10 minutes.
Molar Ratio (Allyl:Thiol) 1.2:1 to 1.5:1A slight excess of the allyl-containing component is often used to ensure complete consumption of the thiol.
Photoinitiator Concentration 1 - 10 mMHigher concentrations can lead to faster reactions but may also increase the risk of side reactions or damage to sensitive biomolecules.
UV Wavelength 365 nmThis is a common wavelength for many commercially available photoinitiators.
UV Intensity 5 - 20 mW/cm²Higher intensity can accelerate the reaction but may also cause photodamage.

Applications in Drug Development and Research

The ability to efficiently and specifically conjugate this compound to various molecules opens up a wide range of applications in drug development and life sciences research.

  • PROTACs: The allyl group can be used to attach the biotin-PEG moiety to one of the ligands in a PROTAC, facilitating its purification and detection.

  • Targeted Drug Delivery: Biotin can act as a targeting ligand for cancer cells that overexpress biotin receptors. The allyl group allows for the conjugation of a therapeutic agent to the biotin-PEG linker.

  • Surface Functionalization: this compound can be used to immobilize biotin onto surfaces such as microarrays, nanoparticles, and biosensors for the development of diagnostic and screening platforms.

  • Protein and Peptide Labeling: The specific reaction with cysteine residues allows for site-specific labeling of proteins and peptides with biotin for subsequent detection or purification.

Conclusion

The allyl group in this compound is a key functional element that enables its versatile use in bioconjugation. The thiol-ene "click" reaction provides a robust and efficient method for covalently attaching this valuable reagent to a wide range of thiol-containing molecules. This technical guide has provided an in-depth overview of the principles, protocols, and applications of this compound, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful tool in their work. The combination of a high-affinity tag, a biocompatible spacer, and a versatile reactive handle makes this compound an indispensable reagent in the field of bioconjugation and beyond.

An In-depth Technical Guide to Biotin-PEG4-allyl for Beginners in Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. Unlike traditional inhibitors that merely block a protein's activity, TPD co-opts the cell's own protein disposal machinery to eliminate the entire target protein. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The nature and length of the linker are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately, the degradation of the target protein.

Biotin-PEG4-allyl: A Versatile Linker for PROTAC Synthesis

This compound is a specialized chemical linker used in the synthesis of PROTACs. It features three key functional components:

  • Biotin: A high-affinity ligand for streptavidin, enabling a wide range of downstream applications such as affinity purification, target engagement studies, and various detection assays.

  • PEG4 (Polyethylene Glycol, 4 units): A flexible and hydrophilic spacer that enhances the solubility and cell permeability of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter in optimizing the formation of the ternary complex.

  • Allyl group: A reactive chemical handle that can be used for conjugation to either the POI ligand or the E3 ligase ligand through various chemical reactions.

The combination of these features makes this compound a valuable tool for researchers developing novel PROTACs, providing a straightforward way to incorporate a biotin tag for experimental versatility.

Core Concepts and Signaling Pathway

The mechanism of action of a PROTAC containing this compound relies on the hijacking of the ubiquitin-proteasome system. The following diagram illustrates the key steps in this signaling pathway.

Ubiquitin_Proteasome_Pathway cluster_PROTAC PROTAC-mediated Protein Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited by PROTAC PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Conjugating Enzyme E1->E2 Transfer E2->Ternary_Complex Transfer to E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated ubiquitination and degradation of a target protein.

Experimental Design and Workflow

The development and evaluation of a PROTAC incorporating this compound involves a multi-step process, from synthesis to biological validation. The following diagram outlines a typical experimental workflow.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of POI and E3 Ligands Conjugation Conjugation with This compound Linker Synthesis->Conjugation Purification Purification and Characterization of PROTAC Conjugation->Purification Cell_Treatment Cell Treatment with PROTAC Purification->Cell_Treatment Start Biological Assays Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Proteomics Quantitative Proteomics (Optional) Cell_Treatment->Proteomics DC50_Dmax Determination of DC50 and Dmax Western_Blot->DC50_Dmax

Caption: A typical experimental workflow for PROTAC development and evaluation.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). Due to the novelty of this compound, specific degradation data for PROTACs utilizing this exact linker is not yet widely published. Therefore, the following table presents representative data from well-characterized PROTACs employing PEG linkers to illustrate typical efficacy values.

PROTAC NameTarget ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)
dBET1 BRD4Thalidomide (CRBN)PEGHeLa4.3>98
MZ1 BRD4VHL-1 (VHL)PEGHeLa25>95
ARV-110 Androgen ReceptorVHL LigandPEGVCaP1>95
PROTAC A BTKPomalidomide (CRBN)PEGMino2.297
PROTAC B HDAC3VHL LigandPEGHCT11644077

This table presents illustrative data from various sources to demonstrate the range of DC50 and Dmax values observed for PROTACs with PEG linkers.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Thiol-Ene Reaction

The allyl group of this compound can be functionalized through several chemical reactions, with the thiol-ene reaction being a biocompatible and efficient method. This protocol provides a general procedure for conjugating a thiol-containing POI ligand to this compound. A similar strategy can be employed to attach the E3 ligase ligand.

Materials:

  • Thiol-modified POI ligand

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)

  • UV lamp (365 nm)

  • Reaction vessel

  • Stirring apparatus

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-modified POI ligand in the anhydrous, degassed solvent to a final concentration of 10 mM.

    • Dissolve this compound in the same solvent to a final concentration of 12 mM (1.2 molar equivalents).

    • Prepare a stock solution of the photoinitiator (e.g., 100 mM DMPA in DMF).

  • Thiol-Ene Reaction:

    • In a clean, dry reaction vessel, combine the solutions of the thiol-modified POI ligand and this compound.

    • Add the photoinitiator to the reaction mixture to a final concentration of 5-10 mol%.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Irradiate the reaction mixture with a UV lamp at 365 nm for 1-4 hours at room temperature. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting Biotin-PEG4-POI ligand conjugate using reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

  • Conjugation to E3 Ligase Ligand:

    • The purified Biotin-PEG4-POI ligand conjugate will now have a free functional group (from the original this compound structure, which needs to be designed in) to be conjugated to the E3 ligase ligand. The choice of reaction will depend on the available functional groups on both molecules.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

Western blotting is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its unique combination of a biotin handle, a flexible PEG spacer, and a reactive allyl group provides researchers with a powerful tool for developing novel protein degraders. The ability to easily incorporate a biotin tag facilitates a wide range of downstream applications, aiding in the characterization and optimization of new therapeutic candidates. As the field of targeted protein degradation continues to evolve, the use of well-designed linkers like this compound will be crucial in advancing our ability to drug the "undruggable" proteome.

References

Methodological & Application

Application Notes and Protocols for Biotin-PEG4-allyl Bioconjugation to Proteins via Photo-Initiated Thiol-Ene Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation, the process of attaching biotin to a molecule such as a protein, is a cornerstone technique in biotechnology and drug development. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is widely exploited for detection, purification, and immobilization of proteins. This document provides a detailed protocol for the bioconjugation of Biotin-PEG4-allyl to proteins.

This protocol utilizes a photo-initiated thiol-ene "click" reaction, a highly efficient and biocompatible method for covalently linking an allyl group to a thiol group. The reaction proceeds under mild conditions, making it ideal for modifying sensitive biological macromolecules. The PEG4 (polyethylene glycol) spacer in the this compound reagent enhances water solubility and provides a flexible linker, minimizing steric hindrance and ensuring the biotin moiety is accessible for binding to streptavidin.

The conjugation strategy relies on the presence of a free thiol group on the protein, typically from a cysteine residue. If the target protein does not have an accessible free thiol, a protocol for the reduction of existing disulfide bonds is also provided.

Reaction Principle

The core of this bioconjugation method is the radical-mediated thiol-ene reaction. This "click chemistry" reaction involves the addition of a thiol group (-SH) from a cysteine residue on the protein across the carbon-carbon double bond of the allyl group on the this compound reagent. The reaction is initiated by a photoinitiator upon exposure to UV light, which generates a thiyl radical. This radical then attacks the allyl group, leading to the formation of a stable thioether bond. This process is highly efficient, proceeds rapidly under physiological conditions, and is orthogonal to most other functional groups found in proteins, ensuring high specificity.

Materials and Reagents

  • Protein of interest: Must contain at least one free cysteine residue. If not, disulfide bond reduction will be necessary.

  • This compound

  • Photoinitiator: e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959. LAP is recommended for its high efficiency and cytocompatibility.[1][2]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, or other non-amine, non-thiol containing buffers such as HEPES or MOPS. It is recommended to degas the buffer to minimize oxidation of thiols.[3]

  • (Optional) Disulfide Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for proteins requiring disulfide bond reduction.[4][]

  • Purification/Desalting Columns: e.g., Sephadex G-25.

  • UV Lamp: Emitting at 365 nm.

Quantitative Data Summary

The efficiency of the thiol-ene conjugation is dependent on several factors, including the concentration of the reactants and the photoinitiator, as well as the duration and intensity of UV exposure. The following tables provide a summary of typical reaction parameters and their effects on the conjugation process.

Table 1: Recommended Reagent Concentrations

ReagentRecommended ConcentrationNotes
Protein1-10 mg/mLHigher concentrations can improve reaction efficiency.
This compound10-20 fold molar excess over proteinA molar excess drives the reaction towards completion.
Photoinitiator (LAP)0.1-1.0 mMHigher concentrations can increase reaction speed but may also lead to protein damage with prolonged UV exposure.

Table 2: UV Irradiation Parameters and Their Effects

ParameterRecommended ValueEffects
Wavelength365 nmOptimal for many common photoinitiators like LAP and Irgacure 2959.
Intensity5-10 mW/cm²Higher intensity can reduce reaction time but may increase the risk of protein photodamage.
Exposure Time1-10 minutesShorter times are preferable to maintain protein integrity. Reaction progress can be monitored to determine the optimal time.

Table 3: Effect of Photoinitiator (LAP) Concentration on Protein Activity

LAP ConcentrationUV Exposure TimeResulting Protein Activity
1 mM10 seconds~100%
1 mM180 seconds~50%
10 mM60 seconds~10%

Note: Data is based on studies with model proteins and may vary depending on the specific protein and reaction conditions.

Experimental Protocols

Protocol for Disulfide Bond Reduction (if necessary)

If your protein of interest does not have a free cysteine, or if you wish to label cysteines involved in disulfide bonds, a reduction step is necessary.

  • Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.

  • Add Reducing Agent:

    • Using DTT: Add DTT to the protein solution to a final concentration of 10 mM. Incubate for 30 minutes at room temperature or 15 minutes at 37°C. Note that DTT must be removed before adding the allyl reagent.

    • Using TCEP: Add TCEP to a final concentration of 10 mM. Incubate for 30 minutes at room temperature. TCEP does not need to be removed before proceeding with the conjugation.

  • Remove DTT (if used): If DTT was used, it must be removed to prevent it from reacting with the allyl group. This can be done using a desalting column (e.g., Sephadex G-25) equilibrated with degassed reaction buffer.

Protocol for this compound Conjugation
  • Prepare Reagents:

    • Protein Solution: Prepare the protein solution (with or without prior reduction) in the reaction buffer at a concentration of 1-10 mg/mL.

    • This compound Stock Solution: Prepare a 10-20 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) or directly in the reaction buffer if solubility allows.

    • Photoinitiator Stock Solution: Prepare a 10 mM stock solution of LAP in the reaction buffer. Protect from light.

  • Reaction Setup:

    • In a UV-transparent reaction vessel (e.g., a quartz cuvette or a suitable microplate), add the protein solution.

    • Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess. Mix gently.

    • Add the photoinitiator (LAP) stock solution to a final concentration of 0.1-1.0 mM. Mix gently and protect from light.

  • Photo-initiation:

    • Place the reaction vessel under a 365 nm UV lamp.

    • Irradiate the sample for 1-10 minutes. The optimal time may need to be determined empirically. It is advisable to start with a shorter exposure time to minimize potential protein damage.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to consume any remaining unreacted allyl groups.

Purification of the Biotinylated Protein

It is crucial to remove the unreacted this compound and the photoinitiator from the conjugated protein.

  • Gel Filtration/Desalting: The most common method is to use a desalting column (e.g., Sephadex G-25).

    • Equilibrate the column with your buffer of choice (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Collect the fractions containing the high molecular weight protein, which will elute first, separating it from the low molecular weight contaminants.

  • Dialysis: Alternatively, the reaction mixture can be dialyzed against a suitable buffer to remove small molecules. This method is generally slower.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Bioconjugation cluster_purification Purification P Protein of Interest Check Free Thiol? P->Check Reduce Disulfide Reduction (DTT or TCEP) Check->Reduce No Thiol_Protein Thiol-containing Protein Check->Thiol_Protein Yes Purify_Reduce Remove DTT (if used) Reduce->Purify_Reduce Purify_Reduce->Thiol_Protein Reagents Add this compound & Photoinitiator (LAP) Thiol_Protein->Reagents UV UV Irradiation (365 nm) Reagents->UV Conjugate_Mix Reaction Mixture UV->Conjugate_Mix Purify_Final Desalting Column (e.g., G-25) Conjugate_Mix->Purify_Final Final_Product Biotinylated Protein Purify_Final->Final_Product

Caption: Workflow for this compound protein bioconjugation.

Thiol-Ene Reaction Mechanism

thiol_ene_mechanism Initiator Photoinitiator (e.g., LAP) Radical_I Initiator Radical (I•) Initiator->Radical_I UV Light (365 nm) Protein_S_Radical Protein-S• (Thiyl Radical) Radical_I->Protein_S_Radical H• abstraction Protein_SH Protein-SH (Thiol) Intermediate_Radical Intermediate Radical Protein_S_Radical->Intermediate_Radical Addition Biotin_Allyl Conjugate Biotinylated Protein (Thioether bond) Intermediate_Radical->Conjugate H• abstraction from another Protein-SH Conjugate->Protein_S_Radical Chain Propagation

Caption: Radical-mediated thiol-ene reaction mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Insufficient free thiols on the protein.Ensure complete reduction of disulfide bonds. Quantify free thiols before conjugation.
Inactive this compound reagent.Use fresh reagent. Store the reagent as recommended by the manufacturer.
Insufficient UV exposure or photoinitiator concentration.Optimize UV exposure time and initiator concentration. Start with recommended values and adjust as needed.
Oxidation of thiols.Use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protein Precipitation/Aggregation High concentration of organic solvent from stock solutions.Use more concentrated stock solutions to minimize the volume of organic solvent added.
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C), though this may require longer reaction times.
Over-modification of the protein.Reduce the molar excess of the this compound reagent.
Loss of Protein Activity Photodamage from excessive UV exposure.Reduce UV exposure time and/or intensity. Use the lowest effective concentration of photoinitiator.
Modification of a critical cysteine residue.If possible, use site-directed mutagenesis to move the cysteine to a less critical location.

References

Application Notes and Protocols for Utilizing Biotin-PEG4-allyl in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG4-allyl in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker plays a critical role in PROTAC design, influencing the molecule's solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), which ultimately affects degradation efficiency. This compound is a versatile linker that incorporates a polyethylene glycol (PEG) spacer, a biotin handle, and a reactive allyl group.

  • PEG4 Spacer: The four-unit PEG spacer enhances the solubility and pharmacokinetic properties of the PROTAC. The length of the linker is a crucial parameter for optimizing the formation and stability of the ternary complex.

  • Biotin Handle: The biotin moiety serves as a valuable tool for various biochemical applications, including affinity purification, pull-down assays to confirm target engagement, and immobilization for biophysical studies.

  • Allyl Group: The terminal allyl group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand through various chemical reactions, such as palladium-catalyzed cross-coupling or thiol-ene "click" chemistry.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this compound involves the conjugation of the allyl group to a suitable functional group on either the POI ligand or the E3 ligase ligand. The choice of reaction depends on the chemical functionalities present on the respective ligands. Two common methods are described below.

Protocol 1: PROTAC Synthesis via Palladium-Catalyzed Allylic Substitution

This protocol is suitable for ligands containing a nucleophilic group, such as an amine or a phenol.

Materials:

  • This compound

  • POI ligand or E3 ligase ligand with a nucleophilic functional group (e.g., -NH2, -OH)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel

  • Stir plate and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Purification system (e.g., Flash chromatography or Preparative HPLC)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the ligand (1 equivalent) and this compound (1.2 equivalents) in the anhydrous, degassed solvent.

  • Add the base (2-3 equivalents) to the reaction mixture.

  • Add the palladium catalyst (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a suitable buffer.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC conjugate.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: PROTAC Synthesis via Thiol-Ene Reaction

This protocol is ideal for ligands that have been modified to contain a thiol (-SH) group. The thiol-ene reaction is a "click" chemistry reaction known for its high efficiency and orthogonality.

Materials:

  • This compound

  • Thiol-containing POI ligand or E3 ligase ligand

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA) or thermal radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or a mixture of organic solvent and water)

  • UV lamp (for photoinitiation) or heating source (for thermal initiation)

  • Reaction vessel

  • Stir plate and stir bar

  • Inert atmosphere (optional, but recommended)

  • LC-MS for reaction monitoring

  • Purification system (e.g., Preparative HPLC)

Procedure:

  • In a suitable reaction vessel, dissolve the thiol-containing ligand (1 equivalent) and this compound (1.5 equivalents) in the chosen solvent.

  • Add the radical initiator (0.1-0.2 equivalents).

  • If using a photoinitiator, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature. If using a thermal initiator, heat the reaction to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the desired PROTAC.

  • Confirm the structure and purity of the final compound using LC-MS and NMR.

Biological Evaluation of this compound-Containing PROTACs

A series of in vitro and cellular assays are required to evaluate the efficacy and mechanism of action of the newly synthesized PROTAC.

Experimental Workflow for PROTAC Evaluation

G cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis synthesis Synthesis of This compound PROTAC degradation Protein Degradation Assay (Western Blot) synthesis->degradation Treat cells ternary Ternary Complex Formation Assay synthesis->ternary In vitro/cellular assay ubiquitination Ubiquitination Assay synthesis->ubiquitination In vitro/cellular assay cytotoxicity Cytotoxicity Assay synthesis->cytotoxicity Treat cells dc50 Determine DC50 & Dmax degradation->dc50 binding Assess Binding Affinity & Cooperativity ternary->binding ubi_level Quantify Ubiquitination ubiquitination->ubi_level ic50 Determine IC50 cytotoxicity->ic50

Caption: Workflow for the development and evaluation of a novel PROTAC.

Protocol 3: Protein Degradation Assay by Western Blot

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC and to determine key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Materials:

  • Cell line expressing the protein of interest

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Data Presentation: Quantitative Analysis of PROTAC Performance

The following table is an example of how to present the quantitative data obtained from the protein degradation assay.

PROTAC CompoundTarget ProteinCell LineTreatment Time (h)DC50 (nM)Dmax (%)
Example PROTAC BRD4HeLa2415>95
Negative Control BRD4HeLa24>10000<10

Signaling Pathway of PROTAC-Mediated Protein Degradation

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC This compound PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb catalyzes ubiquitination Ub Ubiquitin Ub->PolyUb transferred to E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: PROTAC-induced protein degradation pathway.

Protocol 4: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Materials:

  • Recombinant purified target protein (POI)

  • Recombinant purified E3 ligase complex (e.g., VHL or Cereblon complex)

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC compound

  • SDS-PAGE and Western blotting reagents

  • Anti-ubiquitin antibody or antibody against the target protein

Procedure:

  • Set up the ubiquitination reaction by combining the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.

  • Add the PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the reaction products by SDS-PAGE and Western blotting.

  • Probe the blot with an antibody against the target protein to observe a ladder of higher molecular weight bands corresponding to the polyubiquitinated protein, or with an anti-ubiquitin antibody.

Protocol 5: Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a high-throughput method to detect and quantify the formation of the ternary complex.

Materials:

  • Tagged recombinant POI (e.g., GST-tagged)

  • Tagged recombinant E3 ligase (e.g., His-tagged)

  • PROTAC compound

  • AlphaLISA acceptor beads (e.g., anti-GST coated)

  • AlphaLISA donor beads (e.g., Nickel chelate coated)

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC to a microplate.

  • Incubate to allow for ternary complex formation.

  • Add the AlphaLISA acceptor beads and incubate.

  • Add the AlphaLISA donor beads and incubate in the dark.

  • Read the plate on an AlphaLISA-compatible microplate reader.

  • The signal generated is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.

Conclusion

This compound is a valuable linker for the development of PROTACs. Its features facilitate not only the synthesis of effective protein degraders but also their subsequent biochemical and cellular evaluation. The protocols provided in this document offer a comprehensive guide for researchers to synthesize and characterize novel PROTACs, thereby accelerating the discovery of new therapeutics based on targeted protein degradation. It is important to note that the optimal linker length and composition, as well as the attachment points on the ligands, often require empirical optimization for each specific target and E3 ligase combination.

Application Notes and Protocols for Live-Cell Imaging with Biotin-PEG4 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the User: Following a comprehensive search, it has been determined that detailed live-cell imaging protocols and specific quantitative data for Biotin-PEG4-allyl are not extensively available in the public scientific literature. This derivative is primarily referenced as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

However, a closely related and widely documented derivative, Biotin-PEG4-MeTz (Methyltetrazine) , is extensively used in advanced live-cell imaging applications through bioorthogonal chemistry. In order to provide a detailed and accurate resource, these application notes will focus on the use of Biotin-PEG4-MeTz in conjunction with its reaction partner, trans-cyclooctene (TCO) . This system offers a robust and versatile platform for the live-cell applications you have specified.

Application Notes: Advanced Live-Cell Imaging with Biotin-PEG4-MeTz

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Biotin-PEG4-MeTz for dynamic live-cell imaging. This technique leverages the principles of bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder reaction between methyltetrazine (MeTz) and trans-cyclooctene (TCO).[1] This reaction is exceptionally fast, highly specific, and biocompatible, making it ideal for studying complex biological processes in their native cellular environment.[1]

The methodology involves a two-step "pre-targeting" approach. First, a biomolecule of interest is labeled with a TCO group. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or conjugation to antibodies or small molecules.[1] Subsequently, Biotin-PEG4-MeTz is introduced, which rapidly and covalently "clicks" with the TCO-tagged molecule.[1] The biotin moiety then serves as a versatile handle for detection using fluorescently labeled streptavidin, enabling visualization by fluorescence microscopy.[1] The polyethylene glycol (PEG4) linker enhances the solubility and bioavailability of the probe.

Key Applications:

  • Antibody-Drug Conjugate (ADC) Internalization: Visualize and quantify the uptake of ADCs by target cells in real-time.

  • Receptor Trafficking: Monitor the dynamic movement of cell surface receptors, including internalization, recycling, and degradation pathways.

  • Targeted Protein Degradation: Observe the localization and degradation of specific proteins targeted by PROTACs.

Quantitative Data Summary

The following table summarizes key quantitative parameters for live-cell imaging using the Biotin-PEG4-MeTz and TCO system.

ParameterTypical RangeConsiderations
TCO-functionalized Probe Concentration 10 - 100 µMDependent on the specific probe and labeling efficiency.
Biotin-PEG4-MeTz Concentration 1 - 50 µMLower concentrations are often sufficient due to fast kinetics.
Incubation Time (MeTz reaction) 5 - 60 minutesShorter times are often possible due to the rapid reaction rate.
Second-Order Rate Constant (k2) ~10³ - 10⁶ M⁻¹s⁻¹Varies with the specific tetrazine and TCO derivatives used.
Signal-to-Noise Ratio (SNR) HighCan be further optimized through careful washing steps and microscopy settings.
Cell Viability HighThe bioorthogonal nature of the reaction minimizes cytotoxicity.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Antibody-Drug Conjugate (ADC) Internalization

This protocol describes the labeling of a TCO-modified antibody and subsequent visualization of its internalization.

Materials:

  • Live cells expressing the target antigen

  • TCO-conjugated antibody specific to the target antigen

  • Biotin-PEG4-MeTz

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Imaging-compatible plates or coverslips

Methodology:

  • Cell Preparation: Culture cells on imaging plates or coverslips to the desired confluency.

  • Antibody Incubation: Incubate the cells with the TCO-conjugated antibody in complete cell culture medium for 1-2 hours at 37°C to allow for binding to the target antigen.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound antibody.

  • Biotin-PEG4-MeTz Labeling: Add Biotin-PEG4-MeTz (final concentration 10-20 µM) in complete cell culture medium and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed PBS to remove excess Biotin-PEG4-MeTz.

  • Streptavidin Incubation: Add fluorescently-labeled streptavidin (e.g., 1-5 µg/mL) in a suitable buffer (e.g., PBS with 1% BSA) and incubate for 10-20 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound streptavidin.

  • Live-Cell Imaging: Add fresh, pre-warmed imaging medium and immediately begin imaging using a fluorescence microscope equipped with a live-cell imaging chamber. Acquire images at desired time intervals to monitor ADC internalization.

ADC_Internalization_Workflow cluster_cell_surface Cell Surface cluster_extracellular Extracellular cluster_intracellular Intracellular Target_Antigen Target Antigen Endosome Endosome Target_Antigen->Endosome Internalization TCO_Antibody TCO-Antibody Conjugate TCO_Antibody->Target_Antigen Binding Biotin_MeTz Biotin-PEG4-MeTz Biotin_MeTz->TCO_Antibody Bioorthogonal Click Reaction Strep_Fluor Streptavidin-Fluorophore Strep_Fluor->Biotin_MeTz Biotin-Streptavidin Binding Lysosome Lysosome Endosome->Lysosome Trafficking

Workflow for ADC Internalization Imaging.
Protocol 2: Monitoring Receptor Trafficking

This protocol outlines a method for labeling a specific cell surface receptor and tracking its movement.

Materials:

  • Live cells expressing a TCO-modified receptor (e.g., via metabolic labeling with a TCO-sugar)

  • Biotin-PEG4-MeTz

  • Fluorescently-labeled streptavidin

  • Complete cell culture medium

  • PBS

  • Imaging-compatible plates or coverslips

Methodology:

  • Metabolic Labeling (if applicable): Culture cells in a medium supplemented with a TCO-modified precursor (e.g., 25-50 µM of a TCO-sugar) for 24-72 hours to allow incorporation into cell surface glycans.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Biotin-PEG4-MeTz Pulse Labeling: Incubate cells with Biotin-PEG4-MeTz (10-20 µM) in serum-free medium for a short period (5-10 minutes) at 37°C to label the surface receptor population.

  • Washing: Quickly wash the cells three times with pre-warmed PBS.

  • Streptavidin Labeling: Incubate with fluorescently-labeled streptavidin (1-5 µg/mL) for 10 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Chase and Image: Add pre-warmed complete cell culture medium and image the cells over time to track the movement of the labeled receptors from the cell surface into intracellular compartments.

Receptor_Trafficking_Pathway Cell_Surface_Receptor TCO-Labeled Receptor on Cell Surface Endocytosis Endocytosis Cell_Surface_Receptor->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Recycling_Endosome->Cell_Surface_Receptor Recycling Lysosome Lysosome (Degradation) Late_Endosome->Lysosome

Signaling pathway for receptor trafficking.
Protocol 3: Visualizing Targeted Protein Degradation with PROTACs

This protocol allows for the imaging of a target protein's degradation induced by a PROTAC.

Materials:

  • Live cells expressing the target protein of interest endogenously tagged with a TCO-containing unnatural amino acid.

  • PROTAC molecule designed to target the protein of interest.

  • Biotin-PEG4-MeTz

  • Fluorescently-labeled streptavidin

  • Complete cell culture medium

  • PBS

  • Imaging-compatible plates or coverslips

Methodology:

  • Cell Preparation: Culture cells with the endogenously TCO-tagged protein on imaging plates.

  • Baseline Imaging:

    • Incubate a subset of cells with Biotin-PEG4-MeTz (10 µM) for 15 minutes at 37°C.

    • Wash three times with PBS.

    • Incubate with fluorescently-labeled streptavidin (1-5 µg/mL) for 10 minutes.

    • Wash three times with PBS.

    • Image to establish the initial level and localization of the target protein.

  • PROTAC Treatment: Treat the remaining cells with the PROTAC at the desired concentration and for various time points (e.g., 1, 2, 4, 8 hours).

  • Labeling and Imaging at Time Points: At the end of each PROTAC incubation period, repeat the labeling steps (2a-2e) on a separate set of treated cells.

  • Data Analysis: Quantify the fluorescence intensity per cell at each time point to determine the rate and extent of protein degradation.

PROTAC_Degradation_Workflow cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_Imaging_Steps Imaging Workflow Target_Protein TCO-Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation Labeling Label with Biotin-PEG4-MeTz & Streptavidin-Fluorophore Imaging_T0 Image at T=0 Labeling->Imaging_T0 Add_PROTAC Add PROTAC Imaging_T0->Add_PROTAC Imaging_Tx Image at T=x Add_PROTAC->Imaging_Tx Quantify Quantify Fluorescence (Degradation) Imaging_Tx->Quantify

Workflow for imaging targeted protein degradation.

References

Application Notes and Protocols for Labeling Antibodies with Biotin-PEG4-allyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in a vast array of life science research and diagnostic applications. The exceptionally high affinity between biotin and streptavidin (or avidin) forms the basis for powerful detection, purification, and immobilization strategies.[1] Biotinylated antibodies, in particular, are indispensable tools in immunoassays such as ELISA, Western blotting, immunohistochemistry (IHC), and flow cytometry, as well as in applications like affinity chromatography and targeted drug delivery.[1][2][3]

This document provides a detailed protocol for the biotinylation of antibodies using Biotin-PEG4-allyl NHS ester. This reagent features a polyethylene glycol (PEG) spacer arm and a terminal allyl group, in addition to the N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody. The PEG4 spacer enhances the water solubility of the biotinylated antibody, which can help prevent aggregation, and its length of 29 Å minimizes steric hindrance during binding to streptavidin. The NHS ester reacts efficiently with primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptide chains) in the pH range of 7-9 to form stable amide bonds. The allyl group offers potential for secondary conjugation reactions, although its primary role in this specific reagent is not extensively documented in the provided search results.

Data Presentation

The degree of biotinylation (DoB), or the number of biotin molecules per antibody, is a critical parameter that can influence the performance of the conjugated antibody. It is dependent on several factors, including the molar ratio of the biotinylation reagent to the antibody (challenge ratio), antibody concentration, pH, and reaction time. The following table summarizes representative data on the effect of the challenge ratio on the degree of biotinylation for a typical IgG antibody.

Challenge Ratio (Biotin:Antibody)Molar Excess of BiotinIncubation Time (minutes)pHApproximate Degree of Biotinylation (Biotin/Antibody)
5:15-fold30-607.5-8.52 - 4
10:110-fold30-607.5-8.54 - 7
20:120-fold30-607.5-8.57 - 12

Note: This data is illustrative and the optimal challenge ratio should be determined empirically for each specific antibody and application.

Experimental Protocols

Materials
  • Antibody to be labeled (in an amine-free buffer such as PBS)

  • This compound NHS ester (MW: 588.67 g/mol )

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification/Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment

  • Spectrophotometer for determining antibody concentration

Protocol for Antibody Biotinylation
  • Antibody Preparation:

    • Dialyze or buffer exchange the antibody into the Reaction Buffer. The antibody solution should be free of any amine-containing buffers (e.g., Tris) and stabilizers like sodium azide, as these will compete with the NHS ester reaction.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • Preparation of this compound NHS Ester Stock Solution:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This stock solution should be used immediately and any unused portion should be discarded.

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin stock solution to add to the antibody solution to achieve the desired molar challenge ratio (e.g., 10:1 or 20:1).

      • Calculation Example: For a 1 mg/mL solution of a 150 kDa IgG antibody with a desired 20-fold molar excess:

        • Moles of Antibody = (1 mg) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

        • Moles of Biotin reagent needed = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol

        • Mass of Biotin reagent needed = 1.33 x 10⁻⁷ mol * 588.67 g/mol = 7.83 x 10⁻⁵ g = 78.3 µg

        • Volume of 10 mg/mL Biotin stock needed = (78.3 µg) / (10 µg/µL) = 7.83 µL

    • Add the calculated volume of the this compound NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring or rotation.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 7.5 to 1 mL of the reaction mixture).

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Biotinylated Antibody:

    • Remove the excess, unreacted biotin reagent and quenching buffer by using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS with 0.02% sodium azide). Follow the manufacturer's instructions for the desalting column.

  • Determination of Antibody Concentration and Degree of Biotinylation:

    • Measure the protein concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm.

    • The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or other commercially available biotin quantification kits.

  • Storage:

    • Store the biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final Final Product antibody_prep Antibody in Amine-Free Buffer mixing Mixing & Incubation (RT, 30-60 min) antibody_prep->mixing biotin_prep This compound Stock Solution (DMSO) biotin_prep->mixing quenching Quenching (Tris Buffer) mixing->quenching purification Desalting Column or Dialysis quenching->purification analysis Concentration & DoB Determination purification->analysis final_product Purified Biotinylated Antibody analysis->final_product

Caption: Experimental workflow for antibody biotinylation.

egf_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates Biotin_Ab Biotinylated Anti-pEGFR Ab EGFR->Biotin_Ab Detects Phosphorylation Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates Transcription Factors EGF EGF EGF->EGFR Binds Streptavidin_HRP Streptavidin-HRP Biotin_Ab->Streptavidin_HRP Substrate Substrate Streptavidin_HRP->Substrate Signal Detectable Signal Substrate->Signal

Caption: Detection of EGFR signaling using a biotinylated antibody.

References

Application Notes and Protocols for Biotin-PEG4-allyl in Antitumor Prodrug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of cytotoxic agents to tumor tissues is a paramount goal in cancer therapy to enhance efficacy while minimizing systemic toxicity.[1] A promising strategy involves the development of prodrugs that are selectively activated at the tumor site. This document provides detailed application notes and protocols for the use of Biotin-PEG4-allyl , a heterobifunctional linker, in the design and synthesis of tumor-targeted antitumor prodrugs.

Biotin, a vitamin with high affinity for the biotin receptor, serves as an effective tumor-targeting moiety due to the overexpression of this receptor on the surface of various cancer cells.[2] The polyethylene glycol (PEG) spacer (PEG4) enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[3] The allyl group provides a versatile handle for the attachment of a wide range of antitumor drugs through various chemical reactions.

These notes will cover the design principles, synthesis, and evaluation of this compound-based prodrugs, with a focus on a diarylidenyl piperidone derivative as an exemplary therapeutic agent that targets the STAT3 signaling pathway.

Design and Principle of Action

The core principle behind using this compound in antitumor prodrugs is the targeted delivery of a potent cytotoxic agent to cancer cells. This is achieved through a multi-component design:

  • Biotin (Targeting Moiety): Leverages the high expression of biotin receptors on cancer cells for selective uptake via receptor-mediated endocytosis.[4]

  • PEG4 Linker (Spacer): A hydrophilic spacer that improves the overall solubility and pharmacokinetic properties of the prodrug, reducing non-specific uptake and prolonging circulation time.[5]

  • Allyl Group (Drug Conjugation Site): A reactive group that allows for the covalent attachment of the antitumor drug. The linkage is designed to be stable in circulation but cleavable within the tumor microenvironment or inside the cancer cell to release the active drug.

The general workflow for developing and evaluating these prodrugs is outlined below.

G cluster_0 Prodrug Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis of this compound Synthesis of this compound Conjugation to Antitumor Drug Conjugation to Antitumor Drug Synthesis of this compound->Conjugation to Antitumor Drug Purification & Characterization Purification & Characterization Conjugation to Antitumor Drug->Purification & Characterization Cell Viability Assays (MTT) Cell Viability Assays (MTT) Purification & Characterization->Cell Viability Assays (MTT) Cellular Uptake Studies Cellular Uptake Studies Cell Viability Assays (MTT)->Cellular Uptake Studies Mechanism of Action (Western Blot) Mechanism of Action (Western Blot) Cellular Uptake Studies->Mechanism of Action (Western Blot) Xenograft Tumor Model Xenograft Tumor Model Mechanism of Action (Western Blot)->Xenograft Tumor Model Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Tumor Model->Pharmacokinetic Studies Toxicity Assessment Toxicity Assessment Pharmacokinetic Studies->Toxicity Assessment STAT3_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Biotin_Prodrug Biotin-PEG4-DAP Prodrug Active_DAP Active DAP Biotin_Prodrug->Active_DAP Intracellular Release Active_DAP->STAT3 Inhibition Active_DAP->pSTAT3 Inhibition DNA DNA STAT3_dimer_nuc->DNA Binds to promoter Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription External Signal External Signal External Signal->Receptor

References

Application Notes and Protocols for Biotin-PEG4-allyl in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of Biotin-PEG4-allyl in neuroscience research. This versatile molecule combines a biotin moiety for affinity purification, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive allyl group for covalent conjugation. The protocols provided are generalized and should be optimized for specific experimental contexts.

Targeted Protein Degradation via PROTAC Technology

This compound is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

Application: Development of therapeutics for neurodegenerative diseases by targeting and degrading pathogenic proteins such as tau, alpha-synuclein, or huntingtin in neuronal cells.

Quantitative Data: Representative PROTAC Performance

The following table summarizes hypothetical quantitative data for a this compound-based PROTAC targeting a pathogenic protein in a neuronal cell line. This data is for illustrative purposes and will vary depending on the specific target and ligands used.

ParameterValueDescription
DC50 50 nMThe concentration of the PROTAC required to induce 50% degradation of the target protein after 24 hours of treatment.
Dmax >95%The maximum percentage of target protein degradation achieved with the PROTAC.
Time to Dmax 18 hoursThe time required to reach maximum protein degradation at the optimal PROTAC concentration.
Cell Viability (at 1 µM) >90%The percentage of viable cells after treatment with a high concentration of the PROTAC, indicating low cytotoxicity.
Experimental Protocol: Synthesis and Application of a this compound-based PROTAC

This protocol outlines the general steps for synthesizing a PROTAC using this compound and evaluating its efficacy in a neuronal cell culture model.

1. PROTAC Synthesis: a. Synthesize or obtain a high-affinity ligand for the protein of interest (POI) with a suitable functional group (e.g., an amine or carboxylic acid) for conjugation. b. Synthesize or obtain a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon or a VHL ligand) with a compatible functional group. c. Conjugate the POI ligand to one end of the this compound linker and the E3 ligase ligand to the other end using appropriate coupling chemistry (e.g., amide bond formation). d. Purify the final PROTAC molecule using high-performance liquid chromatography (HPLC) and confirm its identity and purity by mass spectrometry and NMR.

2. Cell Culture and Treatment: a. Culture a relevant neuronal cell line (e.g., SH-SY5Y or primary neurons) under standard conditions. b. Plate the cells and allow them to adhere overnight. c. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

3. Western Blot Analysis for Protein Degradation: a. Lyse the treated cells and collect the protein extracts. b. Determine the protein concentration of each lysate using a BCA assay. c. Separate equal amounts of protein from each sample by SDS-PAGE. d. Transfer the proteins to a PVDF membrane. e. Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH or β-actin). f. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). g. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.

4. Cell Viability Assay: a. Treat cells with the PROTAC as described above. b. After the treatment period, assess cell viability using a standard assay such as MTT or CellTiter-Glo.

cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery POI Ligand POI Ligand This compound This compound POI Ligand->this compound E3 Ligase Ligand E3 Ligase Ligand This compound->E3 Ligase Ligand POI Protein of Interest (POI) This compound->POI Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ubiquitin Ub

Figure 1. Mechanism of Action for a PROTAC utilizing a this compound linker.

Two-Step Proximity-Dependent Labeling via Click Chemistry

The allyl group of this compound can participate in bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-modified protein. This allows for a two-step labeling approach for identifying protein-protein interactions in live neurons.

Application: Mapping the interactome of a specific neuronal protein in its native environment with high temporal resolution.

Quantitative Data: Representative Labeling Efficiency

The following table presents hypothetical data on the efficiency of this two-step labeling method.

ParameterValueDescription
Labeling Specificity >90%The percentage of biotin signal co-localized with the tetrazine-tagged protein of interest.
Labeling Efficiency 75%The percentage of tetrazine-tagged proteins that are successfully biotinylated.
Signal-to-Noise Ratio 15:1The ratio of the specific biotin signal to the background signal.
Number of Identified Interactors 150The number of proteins identified by mass spectrometry as being in proximity to the protein of interest.
Experimental Protocol: Two-Step Proximity Labeling

1. Expression of Tetrazine-Tagged Protein: a. Genetically encode a tetrazine-containing unnatural amino acid into the protein of interest (POI) in a neuronal cell line or in vivo using an engineered tRNA/tRNA synthetase pair. b. Alternatively, chemically conjugate a tetrazine moiety to a specific site on the purified POI and deliver it into neurons (e.g., via electroporation or cell-penetrating peptides).

2. Biotinylation with this compound: a. Treat the cells expressing the tetrazine-tagged POI with this compound at a suitable concentration (e.g., 10-100 µM) for a short duration (e.g., 15-60 minutes) to initiate the IEDDA reaction.

3. Cell Lysis and Affinity Purification: a. Lyse the cells in a buffer containing detergents to solubilize proteins. b. Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated protein complexes. c. Wash the beads extensively to remove non-specifically bound proteins.

4. Mass Spectrometry Analysis: a. Elute the bound proteins from the beads. b. Digest the proteins into peptides using trypsin. c. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the POI and its interacting partners.

A 1. Express POI with Tetrazine Tag in Neurons B 2. Add this compound A->B C 3. IEDDA Click Reaction in situ B->C D 4. Cell Lysis C->D E 5. Affinity Purification with Streptavidin Beads D->E F 6. On-Bead Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Identify Interacting Proteins G->H

Figure 2. Experimental workflow for two-step proximity labeling using this compound.

Activity-Based Protein Profiling (ABPP)

This compound can be used as a versatile building block to create activity-based probes (ABPs). By attaching a reactive group that covalently binds to the active site of an enzyme class of interest, the resulting probe can be used to profile the activity of these enzymes in complex brain lysates or even in vivo.

Application: Identifying and quantifying the active state of specific enzyme families (e.g., kinases, proteases, or glycosidases) in different brain regions or in response to pharmacological stimuli.

Quantitative Data: Representative ABP Performance

The table below shows hypothetical data for an ABP constructed with this compound targeting a class of brain enzymes.

ParameterValueDescription
Probe Specificity HighThe probe selectively labels the target enzyme family with minimal off-target labeling.
Labeling Efficiency 85%The percentage of active target enzymes labeled by the probe under saturating conditions.
Limit of Detection 10 fmolThe lowest amount of active enzyme that can be reliably detected by the probe.
Dynamic Range 3 orders of magnitudeThe range of enzyme activity levels that can be accurately quantified using the probe.
Experimental Protocol: Activity-Based Protein Profiling

1. Synthesis of the Activity-Based Probe: a. Select a reactive electrophile ("warhead") known to covalently modify the active site of the target enzyme class (e.g., a fluorophosphonate for serine hydrolases). b. Synthesize the final ABP by conjugating the warhead to the allyl group of this compound via a suitable chemical reaction (e.g., thiol-ene reaction if the warhead contains a thiol). c. Purify the ABP and verify its structure.

2. Labeling of Brain Homogenates: a. Prepare fresh brain tissue homogenates in a suitable buffer. b. Treat the homogenates with the synthesized ABP at a predetermined optimal concentration for a specific time at 37°C. c. Include control samples, such as a heat-inactivated proteome or a sample pre-incubated with a known inhibitor of the target enzyme class.

3. Affinity Purification and Analysis: a. Capture the biotinylated (i.e., active) enzymes from the labeled homogenates using streptavidin-coated beads. b. Wash the beads to remove unlabeled proteins. c. Elute and digest the captured proteins. d. Analyze the resulting peptides by LC-MS/MS to identify and quantify the active enzymes.

cluster_Probe Activity-Based Probe cluster_Target Target Enzyme Biotin Biotin PEG4 PEG4 Spacer Biotin->PEG4 Allyl Allyl Group PEG4->Allyl Warhead Reactive Warhead Allyl->Warhead Active_Enzyme Active Enzyme Warhead->Active_Enzyme Covalent Binding Inactive_Enzyme Inactive Enzyme Warhead->Inactive_Enzyme No Binding

Figure 3. Logical relationship of the components of an activity-based probe using this compound.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Biotin-PEG4-Allyl Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals experiencing low yields in their Biotin-PEG4-allyl conjugation experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction conditions and achieve successful conjugation.

Understanding the Chemistry: Thiol-Ene "Click" Reaction

This compound is a biotinylation reagent where the allyl group serves as a reactive handle. The most common and biocompatible conjugation strategy for an allyl group is the thiol-ene "click" reaction . This reaction involves the radical-mediated addition of a thiol group (typically from a cysteine residue on a protein or a thiol-containing linker) to the allyl group's double bond. This process is highly efficient and creates a stable thioether bond. The reaction is typically initiated by UV light in the presence of a photoinitiator or by a thermal radical initiator.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during this compound conjugation.

Q1: What are the most common causes for low to no conjugation yield?

Low yields in thiol-ene conjugations can often be attributed to a few key factors:

  • Oxygen Inhibition: The radical-mediated thiol-ene reaction is sensitive to oxygen, which can quench the radical intermediates and terminate the reaction.[1]

  • Inefficient Radical Initiation: The reaction relies on the successful generation of thiyl radicals. This can be hampered by an inappropriate photoinitiator, insufficient light exposure (for photo-initiated reactions), or a degraded initiator.[2]

  • Suboptimal Reagent Concentrations: The concentrations of the thiol-containing molecule, the this compound, and the initiator are all critical. Dilute solutions can slow down reaction kinetics, leading to incomplete conversion.[1]

  • Side Reactions: Competing reactions can consume your starting materials. The most common side reactions include the oxidation of thiols to form disulfides and the homopolymerization of the allyl group.[1]

  • Incorrect Stoichiometry: The ratio of thiol to allyl groups can impact the efficiency of the conjugation.

Q2: My reaction mixture is not producing the desired conjugate. How can I troubleshoot this?

A logical, step-by-step approach is the best way to identify the problem. The following flowchart outlines a typical troubleshooting workflow.

TroubleshootingWorkflow start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Storage - Is this compound stored correctly? - Is the thiol-containing molecule reduced and active? - Is the photoinitiator light-sensitive and stored properly? start->check_reagents check_setup 2. Review Reaction Setup - Was the reaction mixture properly deoxygenated? - Was the light source appropriate for the photoinitiator? - Was the reaction vessel transparent to the required UV wavelength? check_reagents->check_setup Reagents OK optimize_conditions 3. Optimize Reaction Conditions - Vary initiator concentration. - Adjust thiol-to-allyl molar ratio. - Increase overall reactant concentrations. check_setup->optimize_conditions Setup Correct analyze_side_products 4. Analyze for Side Products - Check for disulfide bond formation in the thiol starting material. - Look for evidence of allyl homopolymerization. optimize_conditions->analyze_side_products Yield Still Low purification_issue 5. Evaluate Purification Step - Could the conjugate be lost during purification? - Is the analytical method (e.g., SDS-PAGE, HABA assay) working correctly? analyze_side_products->purification_issue Side Products Minimal success Yield Improved purification_issue->success Purification Optimized ThiolEneReaction cluster_0 Reaction Pathway Initiator Photoinitiator (e.g., LAP) Radical Initiator Radical (I•) Initiator->Radical hv Light UV/Visible Light (e.g., 365 nm) Thiol Protein-SH (Thiol) Radical->Thiol + I• ThiylRadical Protein-S• (Thiyl Radical) Thiol->ThiylRadical - IH Conjugate Biotinylated Protein (Thioether bond) Thiol->Conjugate - Protein-S• (propagates chain) BiotinAllyl This compound (Ene) ThiylRadical->BiotinAllyl + IntermediateRadical Intermediate Radical BiotinAllyl->IntermediateRadical IntermediateRadical->Thiol + Protein-SH ConjugationWorkflow cluster_workflow Experimental Workflow prep_protein 1. Prepare & Deoxygenate Thiol-Containing Protein prep_reagents 2. Prepare Stock Solutions (this compound, Photoinitiator) prep_protein->prep_reagents mix 3. Mix Reactants (Protein, Biotin Reagent, Initiator) prep_reagents->mix irradiate 4. UV/Visible Light Irradiation mix->irradiate purify 5. Purify Conjugate (e.g., Desalting Column) irradiate->purify analyze 6. Analyze Product (SDS-PAGE, HABA Assay, Mass Spec) purify->analyze

References

Biotin-PEG4-allyl Labeling Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG4-allyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of labeling experiments. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a molecule that contains a biotin group, a polyethylene glycol (PEG4) spacer, and a terminal allyl group. It is primarily designed as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker for use in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[1] The allyl group provides a reactive handle for conjugation to other molecules in the PROTAC assembly.

Q2: What is the function of the PEG4 spacer in this compound?

A2: The polyethylene glycol (PEG4) spacer is a hydrophilic linker that offers several advantages in biotinylation and PROTAC design. It increases the water solubility of the molecule and the final conjugate, which can reduce aggregation of labeled proteins.[3][4] The length and flexibility of the PEG spacer also help to minimize steric hindrance, allowing the biotin group to efficiently bind to avidin or streptavidin and enabling the two ends of a PROTAC to effectively engage their respective protein targets.

Q3: What are the potential reaction mechanisms for the allyl group in bioconjugation?

A3: The allyl group is not as commonly used for direct bioconjugation as other functional groups like NHS esters or azides. However, it can participate in specific types of reactions:

  • Palladium-Catalyzed Reactions (e.g., Tsuji-Trost Reaction): This type of reaction involves the palladium-catalyzed allylation of nucleophiles. In the context of proteins, this could potentially target nucleophilic amino acid side chains.

  • Thiol-Ene Radical Reactions: This reaction involves the photo-initiated radical addition of a thiol group (from a cysteine residue in a protein) to the allyl double bond. This method allows for the specific labeling of cysteine residues.

Q4: How should this compound be stored?

A4: For long-term stability, this compound should be stored as a solid at -20°C, protected from moisture and light. If you prepare a stock solution in an organic solvent like DMSO or DMF, it is recommended to make aliquots to avoid multiple freeze-thaw cycles and store them at -20°C for short-term use, generally up to one month. Always allow the product to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

Troubleshooting Guide

This guide addresses potential issues you might encounter when using this compound, with a focus on its application in PROTAC synthesis and potential direct labeling strategies.

Problem Potential Cause Suggested Solution
Low or No Conjugation to Target Molecule Inefficient reaction chemistry for the allyl group. The reaction conditions for allyl group conjugation are critical. If attempting a thiol-ene reaction , ensure you are using a suitable photoinitiator and UV light source. For palladium-catalyzed reactions , the choice of palladium catalyst and ligands is crucial for efficiency. These are advanced techniques that require optimization.
Degradation of this compound. Ensure proper storage of the reagent at -20°C and protection from moisture. Prepare solutions fresh before use.
Incorrect buffer conditions. The pH and composition of the reaction buffer are important. For thiol-ene reactions, the pH can influence the reactivity of cysteine thiols. For palladium-catalyzed reactions, the buffer must be compatible with the catalyst system. Avoid buffers containing components that could interfere with the reaction.
Steric hindrance. The accessibility of the target functional group on your molecule is important. The PEG4 linker helps to mitigate this, but if the conjugation site is buried, the reaction efficiency will be low.
High Background or Non-Specific Binding in Assays Excess unreacted this compound. After the conjugation reaction, it is crucial to remove any unreacted biotinylation reagent. This can be achieved through dialysis, size-exclusion chromatography (e.g., desalting columns), or other purification methods appropriate for your molecule.
Non-specific binding of the biotinylated conjugate. The PEG4 linker is designed to reduce non-specific binding, but it may not eliminate it completely. Ensure adequate blocking steps in your downstream assays (e.g., Western blotting, ELISA) and optimize washing conditions with appropriate buffers containing detergents (e.g., Tween-20).
Precipitation of the Labeled Molecule Aggregation due to high labeling density or changes in protein properties. While the PEG4 linker enhances solubility, over-labeling can still lead to aggregation. Try reducing the molar excess of this compound in your reaction. Ensure the final buffer conditions are optimal for the stability of your labeled molecule.
Inconsistent Results Between Experiments Variability in reagent preparation. Prepare fresh solutions of this compound for each experiment from a properly stored solid stock. Avoid using old stock solutions.
Inconsistent reaction conditions. Ensure that reaction times, temperatures, and component concentrations are kept consistent between experiments.

Experimental Protocols

While this compound is primarily a PROTAC linker, the following are generalized protocols for the types of reactions the allyl group can undergo for direct bioconjugation. Note: These are starting points and will require optimization for your specific application.

Protocol 1: Photo-initiated Thiol-Ene Ligation to Cysteine Residues

This protocol describes a general workflow for labeling a protein with this compound via a thiol-ene reaction with cysteine residues.

Materials:

  • Protein containing accessible cysteine residues

  • This compound

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Degassing equipment (optional, but recommended)

  • UV lamp (365 nm)

  • Desalting column for purification

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds to free the cysteine thiols.

  • Reagent Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Prepare a stock solution of the photoinitiator in water or an appropriate solvent.

  • Reaction Setup: In a suitable reaction vessel, add the protein solution. Add the this compound stock solution to achieve a desired molar excess (e.g., 10- to 50-fold excess over the protein). Add the photoinitiator to its recommended final concentration.

  • Degassing (Optional): To minimize oxygen inhibition of the radical reaction, degas the reaction mixture by bubbling with nitrogen or argon gas.

  • Photo-initiation: Expose the reaction mixture to UV light (365 nm) for a specified period (e.g., 5-30 minutes). The optimal exposure time will need to be determined empirically.

  • Purification: After the reaction, remove the excess unreacted this compound and photoinitiator using a desalting column or dialysis.

  • Confirmation of Labeling: Analyze the purified protein by methods such as SDS-PAGE with streptavidin-HRP blotting or mass spectrometry to confirm successful biotinylation.

Protocol 2: Palladium-Catalyzed Allylation (Tsuji-Trost Type Reaction)

This protocol outlines a conceptual workflow for a palladium-catalyzed conjugation. Caution: This is an advanced technique that requires expertise in organometallic chemistry and should be performed in a controlled laboratory setting.

Materials:

  • Biomolecule with a suitable nucleophilic group

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Ligands (if required by the catalyst system)

  • Anhydrous, deoxygenated solvent/buffer system compatible with the catalyst and biomolecule

  • Inert atmosphere glovebox or Schlenk line technique

  • Purification system (e.g., HPLC)

Methodology:

  • Substrate Preparation: Dissolve the target biomolecule in the appropriate anhydrous, deoxygenated buffer or solvent system.

  • Reaction Setup (under inert atmosphere): In a glovebox or using a Schlenk line, combine the biomolecule solution, this compound (at a suitable molar excess), the palladium catalyst, and any necessary ligands.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 1-24 hours), monitoring the reaction progress by an appropriate analytical technique (e.g., LC-MS).

  • Quenching and Purification: Once the reaction is complete, quench the reaction as appropriate for the catalyst system used. Purify the biotinylated product from the catalyst, ligands, and excess reagents, for example, by using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and other relevant analytical methods.

Visualizations

Signaling Pathways and Experimental Workflows

Thiol_Ene_Ligation Protein Protein with Cysteine (-SH) ReactionMix Reaction Mixture Protein->ReactionMix BiotinAllyl This compound BiotinAllyl->ReactionMix Photoinitiator Photoinitiator Photoinitiator->ReactionMix UV_Light UV Light (365 nm) UV_Light->ReactionMix Initiation Purification Purification (e.g., Desalting Column) ReactionMix->Purification Crude Product LabeledProtein Biotinylated Protein Purification->LabeledProtein Purified Product

Caption: Workflow for photo-initiated thiol-ene ligation of this compound to a protein.

PROTAC_Synthesis_Workflow BiotinAllyl This compound Step1 Step 1: Conjugate this compound to POI Ligand BiotinAllyl->Step1 POI_Ligand Protein of Interest (POI) Ligand with Reactive Group POI_Ligand->Step1 E3_Ligase_Ligand E3 Ligase Ligand Step2 Step 2: Conjugate Intermediate to E3 Ligase Ligand E3_Ligase_Ligand->Step2 Intermediate Biotin-Linker-POI_Ligand Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Logical_Troubleshooting Start Low Labeling Efficiency CheckReagent Verify Reagent Integrity (Storage, Fresh Prep) Start->CheckReagent CheckConditions Optimize Reaction Conditions (Catalyst, Initiator, Buffer, Temp) Start->CheckConditions CheckPurification Assess Purification Method (Loss of Product) Start->CheckPurification CheckDetection Confirm Detection Method (Assay Sensitivity) Start->CheckDetection SolutionReagent Use fresh, properly stored reagent CheckReagent->SolutionReagent SolutionConditions Perform titration of reaction components CheckConditions->SolutionConditions SolutionPurification Choose a milder purification method CheckPurification->SolutionPurification SolutionDetection Include positive controls and optimize assay CheckDetection->SolutionDetection

References

stability issues with Biotin-PEG4-allyl in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Biotin-PEG4-allyl. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in solution during experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter related to the stability of this compound in solution.

Problem Possible Cause Recommended Solution
Low or No Signal in Downstream Applications (e.g., pull-down assays, imaging) Degradation of the Biotin Moiety: The biotin component may have degraded, particularly if stored or used in alkaline solutions (pH > 9).[1]- Ensure that all solutions are maintained in a pH range of 4-8. - Prepare fresh solutions of this compound for each experiment. - Avoid prolonged storage of solutions, even at low temperatures.
Hydrolysis of the Linkage to the Allyl Group: While generally stable, the linkage (e.g., ether or amide) to the allyl group could potentially hydrolyze under extreme pH or high temperatures over extended periods.- Use buffers within a neutral pH range (6.5-7.5) for your reactions. - Avoid high temperatures unless required by the protocol, and minimize incubation times.
Oxidation of the Allyl Group: The double bond in the allyl group may be susceptible to oxidation, especially in the presence of certain metals or oxidizing agents.- Use high-purity solvents and reagents. - If possible, degas your solutions to remove dissolved oxygen. - Avoid sources of metal ion contamination.
Inconsistent Results Between Experiments Variability in Solution Preparation and Storage: Differences in solvent, pH, temperature, or storage time of this compound solutions can lead to varying degrees of degradation.- Standardize your protocol for solution preparation, including the source and purity of solvents. - Prepare single-use aliquots of stock solutions to minimize freeze-thaw cycles. - Always use freshly prepared working solutions.
Contamination of Buffers or Reagents: Contaminants in your experimental setup could be reacting with and degrading the this compound.- Use sterile, high-purity water and buffer components. - Filter-sterilize buffers if necessary.
Formation of Precipitates in Solution Poor Solubility: this compound may have limited solubility in certain aqueous buffers, especially at high concentrations. The PEG4 linker enhances water solubility, but precipitation can still occur.[2][3]- Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous buffer. - Ensure the final concentration of the organic solvent is compatible with your experimental system. - Sonication may help to dissolve small particulates.
Aggregation: The biotinylated molecule may aggregate, particularly if the target molecule is prone to aggregation. The PEG linker is designed to reduce this, but it may not be completely eliminated.[2][3]- Optimize the molar ratio of this compound to your target molecule to avoid over-labeling. - Include detergents or other additives in your buffers that are known to prevent aggregation of your specific target.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. For stock solutions, it is recommended to prepare aliquots in an anhydrous organic solvent such as DMSO or DMF and store them at -20°C or -80°C for no longer than one to six months, depending on the specific product recommendations. Avoid repeated freeze-thaw cycles.

Q2: In which solvents should I dissolve this compound?

A2: It is best to first dissolve this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This stock solution can then be added dropwise to your aqueous buffer to the desired final concentration. This method helps to avoid solubility issues in purely aqueous solutions.

Q3: What pH range is recommended for working with this compound in solution?

A3: To ensure the stability of the biotin moiety, it is crucial to maintain the pH of the solution between 4 and 8. Biotin is known to be less stable in alkaline conditions, specifically at a pH above 9.

Q4: How stable is the allyl group in aqueous solutions?

A4: The allyl group, typically present as an allyl ether in such compounds, is generally stable under both acidic and basic conditions. However, prolonged exposure to extreme pH or high temperatures could potentially lead to hydrolysis. For most standard biological applications at or near neutral pH, the allyl group is expected to be stable.

Q5: Can I heat solutions containing this compound?

A5: While biotin itself can be stable at 100°C in moderately acidic or neutral aqueous solutions, it is generally not recommended to heat solutions of this compound unless absolutely necessary for a specific protocol. Heating can increase the rate of any potential hydrolytic degradation of the linker or modifications to the allyl group. If heating is required, it should be for the shortest possible duration.

Data on Component Stability

The stability of this compound can be inferred from the known stability of its core components.

ComponentConditionStability Summary
Biotin pH Stable in moderately acidic to neutral aqueous solutions (pH 4-8). Less stable in solutions with pH > 9.
Temperature Stable at 100°C in moderately acidic or neutral aqueous solutions.
PEG Linker General Generally stable and serves to increase the solubility and stability of the conjugated molecule.
Allyl Group (as Allyl Ether) pH Relatively stable under both acidic and basic conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a general method to assess the stability of this compound in a specific buffer over time.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer you intend to use for your experiment (e.g., PBS, pH 7.4).

  • Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the test solution. Immediately store the aliquots at -80°C to halt any further degradation.

  • Analysis: Analyze the collected samples to determine the concentration of intact this compound. This can be done using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC): Use a C18 column and a suitable gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) to separate the intact compound from any degradation products. Monitor the elution profile at an appropriate UV wavelength.

    • Mass Spectrometry (MS): Use LC-MS to identify the parent mass of this compound and any potential degradation products.

Visualizations

Potential Degradation Pathway of this compound

Potential Degradation Pathways Biotin_PEG4_allyl This compound Hydrolysis_Biotin Biotin Degradation Product Biotin_PEG4_allyl->Hydrolysis_Biotin High pH (>9) Hydrolysis_Linker Hydrolyzed Linker Biotin_PEG4_allyl->Hydrolysis_Linker Extreme pH / High Temp Oxidation_Allyl Oxidized Allyl Group Biotin_PEG4_allyl->Oxidation_Allyl Oxidizing Agents

Caption: Potential degradation pathways for this compound under adverse conditions.

Experimental Workflow for Stability Assessment

Workflow for Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Prep_Test Dilute to 100 µM in Test Buffer Prep_Stock->Prep_Test Incubate Incubate at Desired Temperature Prep_Test->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Store Store Samples at -80°C Sample->Store Analyze Analyze by HPLC or LC-MS Store->Analyze Quantify Quantify Remaining Intact Compound Analyze->Quantify

Caption: A typical experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Quenching Unreacted Biotin-PEG4-Allyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are working with Biotin-PEG4-allyl and need to quench unreacted allyl groups in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching unreacted this compound?

After a conjugation reaction, such as a thiol-ene coupling, any unreacted this compound must be neutralized or "quenched." If left unreacted, the allyl groups can non-specifically react with other molecules in downstream applications, particularly with thiol groups on proteins or other detection reagents. This can lead to high background signals, false positives, and unreliable data.

Q2: What type of reaction is the allyl group on this compound typically used for?

The allyl group is an alkene that is commonly used in "click chemistry," specifically the thiol-ene reaction. This reaction involves the addition of a thiol (R-SH) across the double bond of the allyl group to form a stable thioether linkage. The reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or catalyzed by a base in a Michael addition.[1][2]

Q3: What are common quenching agents for unreacted allyl groups?

The most common method to quench unreacted allyl groups is to add an excess of a small-molecule thiol. This drives the thiol-ene reaction to completion on the unreacted this compound. Common quenching agents include:

  • Dithiothreitol (DTT): A strong reducing agent that is an effective quencher.[3]

  • L-Cysteine: A milder reducing agent that can be used as an alternative to DTT.

  • Glutathione: Another biologically relevant thiol that can be used for quenching.

  • β-Mercaptoethanol (BME): A commonly used reducing agent, though its strong odor is a drawback.

Q4: How do I remove the quenching agent and the quenched this compound after the reaction?

After quenching, it is crucial to remove the excess quenching agent and the now-reacted this compound from your sample. Common methods include:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is a very effective method for separating larger molecules (like proteins) from smaller molecules like the quenching agent and the quenched biotin linker.

  • Dialysis: Effective for removing small molecules from samples containing large proteins or nanoparticles.

  • Precipitation: In some cases, the target molecule can be precipitated, leaving the smaller impurities in the supernatant.[4]

Troubleshooting Guide

Problem: High background or non-specific signal in downstream assays (e.g., Western blot, ELISA).

This is often a primary indicator of incomplete quenching of the unreacted this compound.

Possible Cause Suggested Solution
Insufficient Quenching Agent Increase the molar excess of the thiol quenching agent. A 10- to 50-fold molar excess over the initial amount of this compound is a good starting point.
Inadequate Reaction Time or Temperature Increase the incubation time for the quenching reaction (e.g., from 30 minutes to 1-2 hours). Ensure the reaction is performed at room temperature or as specified in your protocol.
Inefficient Mixing Ensure the quenching agent is thoroughly mixed into the reaction solution immediately after addition.[4]
Degraded Quenching Agent Thiol-based quenching agents can oxidize over time. Use a fresh solution of the quenching agent for each experiment. DTT, in particular, has a limited shelf life in solution due to air oxidation.
Ineffective Purification Ensure your purification method (e.g., desalting column, dialysis) is appropriate for your target molecule and is effectively removing small molecules.
Problem: The quenching agent appears to be interfering with my protein of interest or downstream application.
Possible Cause Suggested Solution
Reduction of Disulfide Bonds Strong reducing agents like DTT can break essential disulfide bonds in your protein, potentially affecting its structure and function.
Solution: Consider using a milder quenching agent like L-cysteine or glutathione. If DTT must be used, perform the quenching for the shortest time necessary and at the lowest effective concentration.
Fluorescence Quenching DTT has been reported to quench the signal from some fluorescent dyes, which can be problematic in fluorescence-based detection methods.
Solution: If you are using a fluorescence-based assay, ensure that the excess DTT is completely removed. Alternatively, use a non-thiol-based quenching strategy if compatible with your chemistry, or use a different detection method.
Comparison of Common Thiol-Based Quenching Agents
Quenching Agent Typical Concentration Pros Cons
Dithiothreitol (DTT) 10-50 mMHighly effective and fast-acting.Potent reducing agent, can break protein disulfide bonds. May interfere with fluorescence assays. Relatively unstable in solution.
L-Cysteine 20-100 mMMilder reducing potential than DTT. Less likely to disrupt native disulfide bonds.Reaction may be slower than with DTT.
Glutathione 20-100 mMBiologically relevant and has a mild reducing potential.May be more expensive than other options.
β-Mercaptoethanol (BME) 10-50 mMEffective and inexpensive.Strong, unpleasant odor. Must be used in a fume hood.

Experimental Protocols

General Protocol for Quenching Unreacted this compound

This protocol assumes you have completed a conjugation reaction between a thiol-containing molecule (e.g., a protein with engineered cysteines) and this compound.

Materials:

  • Reaction mixture containing your target molecule and unreacted this compound.

  • Quenching agent stock solution (e.g., 1 M DTT or 1 M L-Cysteine in an appropriate buffer).

  • Purification tools (e.g., desalting column, dialysis cassette).

Methodology:

  • Prepare Quenching Solution: Prepare a fresh stock solution of your chosen quenching agent. For example, a 1 M solution of DTT in a suitable buffer (e.g., PBS or Tris, pH 7.5-8.0).

  • Add Quenching Agent: Add the quenching agent to your reaction mixture to achieve a final concentration that is in large molar excess (e.g., 20- to 50-fold) over the initial starting concentration of the this compound.

  • Incubate: Gently mix the solution and incubate at room temperature for 30-60 minutes.

  • Purification: Remove the excess quenching agent and the quenched this compound adduct using a method appropriate for your target molecule.

    • For proteins >10 kDa: A desalting column (e.g., Zeba™ Spin Desalting Columns) is a quick and efficient option.

    • For larger proteins or nanoparticles: Dialysis against a suitable buffer (e.g., PBS) with several buffer changes is also effective.

  • Verification (Optional): The success of the quenching and purification can be indirectly verified by the absence of background signal in your downstream application.

Visualizations

Experimental Workflow

G cluster_0 Experimental Process A 1. Conjugation Reaction (Molecule-SH + this compound) B 2. Quenching Step (Add excess small molecule thiol, e.g., DTT) A->B Reaction complete C 3. Purification (e.g., Size Exclusion Chromatography) B->C Quenching complete D Purified Biotinylated Molecule C->D

Caption: A typical experimental workflow for biotinylation using this compound.

Troubleshooting Logic for Incomplete Quenching

G Problem High Background Signal (Potential Incomplete Quenching) Cause1 Insufficient Quencher? Problem->Cause1 Cause2 Suboptimal Reaction Time? Problem->Cause2 Cause3 Ineffective Purification? Problem->Cause3 Solution1 Increase Molar Excess of Thiol Quencher Cause1->Solution1 Solution Solution2 Increase Incubation Time (e.g., to 1-2 hours) Cause2->Solution2 Solution Solution3 Verify/Optimize Purification Method (e.g., check column specs) Cause3->Solution3 Solution

Caption: Troubleshooting flowchart for addressing incomplete quenching issues.

Quenching Reaction Mechanism

G Reactants Unreacted this compound CH₂=CH-CH₂- + Excess Quenching Agent R-SH Product Quenched Adduct R-S-CH₂-CH₂-CH₂- Reactants->Product Thiol-ene Reaction

Caption: Simplified chemical reaction for quenching an allyl group with a thiol.

References

Technical Support Center: Purifying Biotin-PEG4-allyl Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Biotin-PEG4-allyl conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem: My TLC plate shows multiple spots, and I can't distinguish the product.

Possible Causes:

  • Incomplete Reaction: The starting materials (biotin source, PEG4-allyl linker) remain in the reaction mixture.

  • Side Reactions: Undesired reactions may have occurred, leading to multiple biotinylated species.

  • Degradation: The PEG chain or other components of the conjugate may be unstable under the reaction or workup conditions.

  • Inappropriate TLC System: The chosen solvent system may not be suitable for resolving the polar conjugate from the starting materials and byproducts.

Solutions:

  • Optimize Reaction Conditions: Ensure stoichiometric amounts of reactants are used. Consider adjusting reaction time, temperature, or catalyst to drive the reaction to completion.

  • Analyze Byproducts: If possible, characterize the major spots by techniques like LC-MS to understand the nature of the impurities. This can provide insight into optimizing the reaction to minimize side products.

  • Develop a Better TLC System:

    • The this compound conjugate is a polar molecule. Standard solvent systems like ethyl acetate/hexanes may not provide adequate separation.[1]

    • Try more polar solvent systems, such as dichloromethane/methanol or ethyl acetate/methanol.[1][2] A good starting point for polar compounds is 5% methanol in dichloromethane.[1]

    • For highly polar compounds, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) TLC plates.[3]

    • Aim for an Rf value of your target compound between 0.13 and 0.40 for optimal separation in subsequent column chromatography.

Problem: The product yield is very low after flash chromatography.

Possible Causes:

  • Irreversible Binding to Silica: Highly polar compounds can bind irreversibly to the silica gel stationary phase in normal-phase chromatography.

  • Co-elution with Impurities: The chromatographic conditions may not be sufficient to resolve the product from impurities of similar polarity.

  • Product Degradation on Silica: The acidic nature of standard silica gel can sometimes degrade sensitive compounds.

Solutions:

  • Method Selection:

    • Normal-Phase Chromatography: If using silica gel, ensure the mobile phase is sufficiently polar to elute your compound. A gradient elution, gradually increasing the percentage of a polar solvent like methanol, is often necessary. Be aware that using more than 10% methanol in the mobile phase can risk dissolving the silica gel.

    • Reversed-Phase (RP) Chromatography: For water-soluble or very polar conjugates, reversed-phase flash chromatography (using a C18-bonded silica stationary phase and a polar mobile phase like water/acetonitrile) is often a more suitable choice.

    • HILIC: This technique uses a polar stationary phase (like amine-bonded silica) with a reversed-phase type mobile phase (e.g., acetonitrile/water). It is excellent for retaining and separating highly polar compounds.

  • Optimize Loading Technique:

    • Dry Loading: If your crude sample has poor solubility in the initial mobile phase, use a dry loading technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting powder onto the column. This often improves resolution.

  • Modify the Stationary Phase:

    • If you suspect degradation on acidic silica, you can use a neutralized silica gel or add a small amount (1-3%) of a volatile base like triethylamine to your solvent system.

    • For basic compounds (like those containing amines), an amine-bonded silica phase can be beneficial.

Problem: My HPLC chromatogram shows broad or tailing peaks.

Possible Causes:

  • Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the HPLC column packing material.

  • Poor Solubility in Mobile Phase: The conjugate may be precipitating on the column.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape.

Solutions:

  • Optimize Mobile Phase:

    • For reversed-phase HPLC of biotinylated compounds, a mobile phase of acetonitrile and water is common.

    • Add a modifier to the mobile phase. A small amount of an acid like formic acid or phosphoric acid can suppress silanol interactions and improve peak shape for acidic or neutral compounds. For mass spectrometry compatibility, use a volatile modifier like formic acid.

  • Select the Right Column:

    • A variety of reversed-phase columns exist (C4, C8, C18). A C18 column is a good starting point for many small molecule conjugates.

    • Consider using a column with low silanol activity for better peak shapes with polar or basic analytes.

  • Adjust Sample Concentration: Perform a dilution series to ensure you are not overloading the column.

  • Check Solubility: Ensure your sample is fully dissolved in the mobile phase before injection.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying a this compound conjugate?

A1: A multi-step strategy is often best. Start by removing excess, unreacted biotin using a technique like streptavidin affinity chromatography if the conjugate is bound to a larger biomolecule. For the small molecule conjugate itself, begin with flash chromatography to remove major impurities. Due to the polar nature of the molecule, reversed-phase or HILIC flash chromatography is often more effective than normal-phase silica gel. For final polishing and to achieve high purity, use preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Q2: My conjugate is water-soluble. Can I still use normal-phase flash chromatography?

A2: While possible, it is challenging. Water-soluble compounds often interact very strongly with the polar silica gel, leading to poor recovery. Reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), is the recommended technique for purifying polar, water-soluble compounds.

Q3: How can I remove unreacted NHS-PEG4-Biotin reagent after a labeling reaction?

A3: If you have biotinylated a larger protein or antibody, unreacted biotin reagent can be efficiently removed by buffer exchange techniques such as dialysis or gel filtration (desalting columns). These methods separate molecules based on size, allowing the small, unreacted biotin reagent to be washed away from the much larger biotinylated protein.

Q4: Are there alternatives to chromatographic purification?

A4: For biotinylated macromolecules like proteins or antibodies, affinity purification is a powerful alternative. The crude reaction mixture can be passed through a column containing immobilized streptavidin, which has an extremely high affinity for the biotin tag. After washing away impurities, the biotinylated protein can be eluted, although this often requires harsh, denaturing conditions due to the strength of the biotin-streptavidin interaction.

Quantitative Data Summary

The efficiency of purification can be highly variable depending on the reaction scale, crude purity, and method used. The following table provides typical performance expectations for common purification techniques.

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Normal-Phase Flash Chromatography 70-95%50-80%Risk of irreversible binding for highly polar compounds.
Reversed-Phase Flash Chromatography 85-98%60-90%Excellent for polar and water-soluble compounds.
Preparative RP-HPLC >98%40-70%High resolution, but lower capacity and higher cost.
Streptavidin Affinity Chromatography >95%70-95%Specific for biotinylated molecules; elution can be harsh.

Experimental Protocols

Protocol 1: Reversed-Phase Flash Chromatography

This protocol is suitable for the initial purification of gram-scale crude this compound conjugate.

  • Stationary Phase Selection: Choose a C18-bonded silica flash column.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent like methanol or DMF. If solubility is low in the mobile phase, perform a dry load by adsorbing the sample onto C18 silica.

  • Mobile Phase: Prepare two solvents:

    • Solvent A: Deionized Water (optional: with 0.1% Formic Acid)

    • Solvent B: Acetonitrile (optional: with 0.1% Formic Acid)

  • Equilibration: Equilibrate the column with 3-5 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).

  • Elution:

    • Load the sample onto the column.

    • Begin elution with a shallow gradient. A suggested starting gradient is 5% to 50% Solvent B over 20 column volumes.

    • Monitor the elution using a UV detector (if applicable) and/or by collecting fractions and analyzing them by TLC or LC-MS.

  • Post-Purification: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., rotary evaporation followed by high vacuum).

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is for the final purification step to achieve high purity (>98%).

  • Column Selection: Select a suitable preparative C18 HPLC column.

  • Mobile Phase: Use HPLC-grade solvents.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Method Development: First, develop an analytical method using a smaller analytical C18 column to determine the optimal gradient for separation.

  • Sample Preparation: Dissolve the partially purified sample from the flash chromatography step in the initial mobile phase (e.g., 95% A / 5% B) and filter it through a 0.45 µm syringe filter.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample.

    • Run the preparative gradient determined from the analytical method.

    • Collect fractions based on the UV chromatogram peaks.

  • Analysis and Workup:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure solid.

Visualizations

G cluster_prep Phase 1: Preparation & Reaction cluster_purify Phase 2: Purification cluster_analysis Phase 3: Analysis & Final Product Reactants Biotin Source + PEG4-allyl Linker Reaction Conjugation Reaction Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Flash Flash Chromatography (Reversed-Phase or HILIC) Crude->Flash PrepHPLC Preparative RP-HPLC Flash->PrepHPLC Partially Purified Analysis Purity Analysis (LC-MS, NMR) PrepHPLC->Analysis Final Pure this compound (>98%) Analysis->Final

Caption: General workflow for the synthesis and purification of this compound conjugates.

G cluster_main Troubleshooting Low Purity after Initial Chromatography Start Problem: Low Purity / Multiple Spots CheckTLC Is TLC separation poor? (Rf < 0.1 difference) Start->CheckTLC Assess Separation CheckYield Is recovery very low? CheckTLC->CheckYield No ChangeSolvent Solution: Develop new solvent system (e.g., DCM/MeOH, HILIC) CheckTLC->ChangeSolvent Yes SwitchMethod Solution: Switch to Reversed-Phase or HILIC to prevent irreversible binding on silica CheckYield->SwitchMethod Yes FinalHPLC Action: Proceed to final purification (Preparative HPLC) CheckYield->FinalHPLC No

Caption: Decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Biotin-PEG4-allyl Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Biotin-PEG4-allyl reactions, with a specific focus on the impact of buffer pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for a this compound reaction with a thiol-containing molecule (e.g., cysteine)?

A1: The optimal pH range for a radical-mediated thiol-ene reaction between this compound and a thiol is typically between pH 6.5 and 7.5. While the reaction can proceed in a broader range (approximately pH 4-8), this neutral to slightly acidic range often provides a good balance between reaction efficiency and the stability of the protein or peptide being modified.[1][2] The reaction's efficiency is dependent on the presence of the thiolate anion, which is more prevalent at higher pH. However, very high pH can lead to side reactions and may compromise the stability of the target molecule.

Q2: How does buffer pH influence the reactivity of the thiol group in cysteine?

A2: The reactivity of the thiol group of a cysteine residue is highly dependent on its protonation state. The thiol group (-SH) is in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The thiolate anion is the more nucleophilic species and the one that actively participates in the thiol-ene reaction. The pKa of the cysteine thiol is approximately 8.5. At a pH below the pKa, the thiol is predominantly in its protonated form, while at a pH above the pKa, the thiolate form dominates. Therefore, increasing the pH will increase the concentration of the reactive thiolate anion, which can lead to a faster reaction rate.

Q3: Can the buffer type affect the this compound reaction?

A3: Yes, the choice of buffer can impact the reaction. It is crucial to use buffers that do not contain thiols, as these would compete with the target molecule for reaction with the this compound. Buffers containing primary or secondary amines may also interfere with certain reaction chemistries, although this is less of a concern for thiol-ene reactions compared to NHS-ester chemistry. Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers. Some studies have noted that not all buffers, such as HEPES, may be compatible under all conditions, so it is advisable to consult the literature for your specific application.[1]

Q4: Is the this compound reagent stable at different pH values?

A4: The allyl ether group in this compound is generally stable under both acidic and basic conditions commonly used for bioconjugation. This stability allows for flexibility in the choice of reaction pH without significant degradation of the reagent.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Incorrect Buffer pH: The pH of the reaction buffer may be too low, resulting in a low concentration of the reactive thiolate anion.- Increase the pH of the reaction buffer to be closer to or slightly above the pKa of the thiol (typically pH 7.0-8.0). - Verify the pH of your buffer immediately before starting the reaction.
Insufficient Radical Initiator: For photo-initiated reactions, the concentration or activity of the photoinitiator may be inadequate.- Ensure the photoinitiator is fresh and has been stored correctly. - Increase the concentration of the photoinitiator. - Verify that the wavelength and intensity of the UV source are appropriate for the chosen initiator.
Presence of Thiol-Containing Contaminants: Contaminants with free thiol groups (e.g., DTT, BME) in the sample will compete with the target molecule.- Ensure that the protein or peptide sample is thoroughly desalted or dialyzed to remove any thiol-containing reducing agents.
Poor Reproducibility Inconsistent pH: Small variations in buffer preparation can lead to significant changes in reaction efficiency.- Prepare buffers fresh and accurately measure the pH for each experiment. - Consider using a buffer with a pKa close to the desired reaction pH for better buffering capacity.
Oxygen Inhibition: The presence of dissolved oxygen can quench the radical reaction.- Degas the reaction buffer and other solutions before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Unwanted Byproducts Disulfide Bond Formation: Oxidation of free thiols can lead to the formation of disulfide bonds, reducing the amount of available thiol for the conjugation reaction.- Add a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture to keep the thiols in their reduced state. - Work with degassed buffers to minimize oxidation.
High pH-Induced Side Reactions: Very high pH can promote side reactions or lead to the degradation of the target protein.- Lower the reaction pH to a more neutral range (e.g., pH 7.0-7.5) and extend the reaction time if necessary.

Data Presentation

Table 1: Representative Effect of Buffer pH on Thiol-Ene Reaction Efficiency

The following table provides a summary of the expected impact of buffer pH on the efficiency of the thiol-ene reaction between this compound and a cysteine-containing peptide. The data is illustrative and based on qualitative descriptions of the pH-dependence of the reaction.[1][2] Actual results may vary depending on the specific reactants and reaction conditions.

Buffer pH Relative Reaction Rate Conjugation Yield (Illustrative) Key Considerations
5.0Low~20%Thiol is mostly protonated, leading to a slow reaction.
6.0Moderate~50%A reasonable starting point for pH-sensitive proteins.
7.0High>90%Often a good balance of efficiency and protein stability.
7.4Very High>95%A commonly used physiological pH that is very effective.
8.0Very High>95%Increased thiolate concentration, but monitor protein stability.
9.0High~85%Potential for side reactions and protein instability increases.

Experimental Protocols

Protocol: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes a general procedure for the photo-initiated thiol-ene conjugation of this compound to a peptide containing a cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4 (degassed)

  • TCEP (tris(2-carboxyethyl)phosphine) hydrochloride

  • Photoinitiator (e.g., Irgacure 2959 or LAP)

  • UV lamp (365 nm)

  • Reaction vials

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in degassed PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • To ensure the cysteine thiol is in its reduced form, add a 2-5 molar excess of TCEP. Incubate for 15-30 minutes at room temperature.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) or directly in the reaction buffer if soluble.

    • Prepare a stock solution of the photoinitiator in an appropriate solvent (e.g., water or DMSO).

  • Reaction Setup:

    • In a reaction vial, combine the peptide solution with a 5-20 molar excess of the this compound solution.

    • Add the photoinitiator to a final concentration of 1-5 mM.

    • Gently mix the solution.

    • Purge the vial with an inert gas for 5-10 minutes to remove oxygen.

  • Photo-initiation:

    • Place the reaction vial under a 365 nm UV lamp.

    • Irradiate the sample for 5-30 minutes. The optimal irradiation time should be determined empirically.

  • Quenching and Purification:

    • The reaction can be quenched by adding a thiol-containing scavenger (e.g., β-mercaptoethanol or dithiothreitol) or by removing the UV light source.

    • Purify the biotinylated peptide from excess reagents using an appropriate method, such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis.

  • Analysis:

    • Confirm the successful conjugation using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or HPLC.

Visualizations

Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Radical Initiator->Radical UV Light Thiyl_Radical R-S• Radical->Thiyl_Radical H• abstraction Thiol R-SH New_Thiyl_Radical R-S• Thiol->New_Thiyl_Radical H• abstraction Allyl Biotin-PEG4-CH2-CH=CH2 Intermediate_Radical Biotin-PEG4-CH2-C•H-CH2-S-R Thiyl_Radical->Intermediate_Radical Addition Product Biotin-PEG4-CH2-CH2-CH2-S-R Intermediate_Radical->Product H• transfer

Caption: Radical-mediated thiol-ene reaction mechanism.

pH_Effect_on_Thiol cluster_low_pH Low pH (< pKa) cluster_high_pH High pH (> pKa) Thiol R-SH (Protonated) Thiolate R-S⁻ (Deprotonated) Reactive Species Thiol->Thiolate pKa ~ 8.5 Low_pH_Equilibrium Equilibrium favors protonated form High_pH_Equilibrium Equilibrium favors deprotonated form

Caption: Effect of pH on the thiol-thiolate equilibrium.

Troubleshooting_Workflow Start Low/No Conjugation Check_pH Is buffer pH optimal (6.5-7.5)? Start->Check_pH Adjust_pH Adjust pH and repeat Check_pH->Adjust_pH No Check_Initiator Is photoinitiator fresh and at correct concentration? Check_pH->Check_Initiator Yes Adjust_pH->Start Replace_Initiator Use fresh initiator and optimize concentration Check_Initiator->Replace_Initiator No Check_Thiols Are there competing thiols (e.g., DTT)? Check_Initiator->Check_Thiols Yes Replace_Initiator->Start Purify_Sample Desalt or dialyze sample to remove contaminants Check_Thiols->Purify_Sample Yes Check_Oxygen Was the reaction degassed? Check_Thiols->Check_Oxygen No Purify_Sample->Start Degas_Reaction Degas buffers and run under inert atmosphere Check_Oxygen->Degas_Reaction No Success Successful Conjugation Check_Oxygen->Success Yes Degas_Reaction->Start

Caption: Troubleshooting workflow for low conjugation yield.

References

avoiding aggregation of proteins labeled with Biotin-PEG4-allyl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Biotin-PEG4-allyl to label proteins, with a focus on preventing and resolving protein aggregation.

Troubleshooting Guide

This section addresses specific issues that may arise during the biotinylation of proteins with this compound via the thiol-ene reaction.

Q1: My protein precipitated immediately after adding the photoinitiator. What happened?

A1: This is likely due to "solvent shock," where the protein denatures upon contact with a high concentration of the organic solvent (typically DMSO or DMF) used to dissolve the photoinitiator. The exposed hydrophobic cores of the denatured proteins then rapidly associate, leading to precipitation.

  • Solution:

    • Optimize Photoinitiator Addition: Instead of adding the concentrated photoinitiator stock directly to your protein solution, prepare an intermediate dilution of the initiator in your reaction buffer.

    • Slow Addition: Add the photoinitiator solution to the protein solution dropwise while gently stirring or vortexing. This ensures rapid and even distribution, preventing localized high concentrations of the organic solvent.

    • Minimize Solvent Volume: Keep the final concentration of the organic solvent in the reaction mixture below 5% (v/v) if possible.

Q2: I'm observing a gradual increase in turbidity or aggregation during the UV/light exposure step. What are the potential causes and solutions?

A2: Gradual aggregation during the labeling reaction is often due to factors related to the photo-initiation process or suboptimal reaction conditions.

  • Potential Causes & Solutions:

    • Excessive Radical Generation: High concentrations of the photoinitiator or prolonged/high-intensity light exposure can generate an excess of free radicals. These radicals can cause non-specific damage to the protein backbone or other amino acid side chains, leading to unfolding and aggregation.[1]

      • Action: Perform a titration to determine the lowest effective photoinitiator concentration (see Table 1 for starting recommendations).[2][3] Reduce the light exposure time or the intensity of the light source.[3]

    • Protein Instability Under Reaction Conditions: The combination of light exposure and the presence of the photoinitiator might be destabilizing your specific protein.

      • Action: Perform the reaction at a lower temperature, such as on ice or at 4°C, to reduce the rate of protein unfolding and aggregation.[4] Note that this may require a longer exposure time to achieve the desired degree of labeling.

    • Oxidation-Induced Aggregation: For proteins with multiple cysteine residues, the radical reaction environment could potentially promote the formation of incorrect intermolecular disulfide bonds.

      • Action: Ensure your reaction buffer is degassed to minimize oxygen levels. Consider adding a small amount of a mild reducing agent like TCEP (0.1-0.5 mM), which is stable and does not interfere with the thiol-ene reaction.

Q3: My protein appears soluble after the reaction, but aggregates after purification and concentration. Why is this happening and what can I do?

A3: This common issue suggests that the biotinylation has altered the physicochemical properties of your protein, making it less stable in certain buffer conditions or at higher concentrations.

  • Potential Causes & Solutions:

    • Increased Surface Hydrophobicity: Although the PEG4 linker is hydrophilic, the biotin-allyl moiety can increase the local hydrophobicity on the protein surface. This can lead to aggregation, especially at high protein concentrations.

      • Action: Reduce the molar excess of this compound used in the reaction to achieve a lower degree of labeling. A 1:1 to 5:1 molar ratio of biotin to protein is a good starting point to test.

    • Suboptimal Final Buffer: The buffer used for the labeling reaction may not be ideal for the long-term stability of the newly biotinylated protein.

      • Action: After purification, exchange the labeled protein into a variety of storage buffers with different pH values and ionic strengths to find the optimal conditions. The inclusion of stabilizing excipients can be highly effective (see Table 2).

    • Concentration-Dependent Aggregation: The labeled protein may be prone to aggregation above a certain concentration threshold.

      • Action: Store the protein at a lower concentration. If a high concentration is required for downstream applications, perform the concentration step immediately before use and consider adding stabilizers to the buffer.

Q4: How can I remove aggregates that have already formed?

A4: If aggregation has already occurred, it is crucial to separate the soluble, monomeric protein from the aggregates to ensure the quality of your results.

  • Recommended Methods:

    • Size Exclusion Chromatography (SEC): This is the most effective method for separating soluble aggregates from the desired monomeric protein. Aggregates will elute in or near the void volume.

    • High-Speed Centrifugation: For large, insoluble aggregates, centrifugation at >10,000 x g for 15-30 minutes can pellet the precipitated protein, allowing you to recover the soluble fraction.

    • Filtration: Using a 0.22 µm syringe filter can remove large aggregates before downstream applications.

Quantitative Data Summary

The following tables provide recommended starting parameters for optimizing your biotinylation reaction to minimize aggregation.

Table 1: Recommended Reaction Conditions for Thiol-Ene Biotinylation

ParameterRecommended RangeRationale
Protein Concentration 10-100 µM (approx. 0.5-5 mg/mL for a 50 kDa protein)Lower concentrations can reduce the likelihood of intermolecular interactions and aggregation.
This compound:Protein Molar Ratio 1:1 to 10:1A lower ratio minimizes the risk of over-labeling, which can increase surface hydrophobicity.
Photoinitiator Concentration (e.g., LAP, Irgacure 2959) 0.1 - 1 mM (approx. 0.002% - 0.02% w/v)Higher concentrations can lead to excess radical generation and protein damage.
Light Source Wavelength 365 nm (for LAP, Irgacure 2959) or ~400 nm (for LAP)Match the wavelength to the absorbance maximum of your chosen photoinitiator.
Light Exposure Time 10 - 180 secondsTitrate to find the minimum time required for sufficient labeling to avoid unnecessary protein damage.
Reaction Temperature 4°C to Room TemperatureLower temperatures can help to stabilize the protein during the reaction.
Reaction Buffer Degassed PBS or HEPES, pH 7.0-7.5Thiol-ene reactions are efficient at neutral pH. Degassing removes oxygen which can quench radicals.

Table 2: Common Stabilizing Excipients to Prevent Aggregation

AdditiveTypical ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Acts as an osmolyte, stabilizing the native protein structure.
L-Arginine/L-Glutamate 50-500 mMSuppresses aggregation by binding to charged and hydrophobic patches on the protein surface.
Sucrose 0.25-1 MFavors the folded, more compact state of the protein.
TCEP 0.1-0.5 mMA mild reducing agent that can prevent the formation of non-native intermolecular disulfide bonds.
Non-ionic Detergents (e.g., Tween-20) 0.01-0.1% (w/v)Can help to solubilize hydrophobic regions of the protein without causing denaturation.

Experimental Protocols

Detailed Protocol for Cysteine-Specific Biotinylation with this compound

This protocol provides a general workflow for labeling a protein containing one or more accessible cysteine residues. Optimization will be required for each specific protein.

1. Protein Preparation: a. Ensure your purified protein is in an appropriate amine-free and thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2). b. If the protein has been stored in a buffer containing reducing agents like DTT or β-mercaptoethanol, these must be removed via dialysis or a desalting column prior to labeling. c. If the target cysteine(s) are in a disulfide bond, the protein must first be treated with a 5-10 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes at room temperature. The TCEP must then be removed before adding the this compound. d. Adjust the protein concentration to 1-2 mg/mL in the reaction buffer.

2. Reagent Preparation: a. Allow the vials of this compound and the photoinitiator (e.g., LAP, Irgacure 2959) to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. c. Prepare a 10 mM stock solution of the photoinitiator in anhydrous DMSO or DMF. Note: These solutions should be prepared fresh immediately before use.

3. Labeling Reaction: a. In a microcentrifuge tube suitable for your reaction volume, add the protein solution. Place the tube on ice to keep the protein stable. b. Add the desired volume of the 10 mM this compound stock solution to achieve the target molar ratio (e.g., a 5-fold molar excess). Mix gently by pipetting. c. Add the desired volume of the 10 mM photoinitiator stock solution to reach a final concentration of 0.5-1 mM. Mix gently. d. Expose the reaction mixture to a UV light source (e.g., 365 nm) for a predetermined time (e.g., 60 seconds). Ensure the light source is positioned to evenly illuminate the sample.

4. Quenching the Reaction (Optional): a. To quench any unreacted radicals, a small molecule thiol such as β-mercaptoethanol or DTT can be added to a final concentration of 10-20 mM after the light exposure is complete.

5. Purification: a. Remove excess, unreacted this compound and the photoinitiator using a desalting column (e.g., Sephadex G-25) or by dialysis against your desired storage buffer. b. If aggregates have formed, purify the monomeric biotinylated protein using Size Exclusion Chromatography (SEC).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_prep Protein Preparation (Buffer Exchange, Reduction if needed) mix Mix Protein and This compound p_prep->mix r_prep Reagent Preparation (this compound & Photoinitiator in DMSO) r_prep->mix add_pi Add Photoinitiator mix->add_pi expose Expose to UV/Visible Light add_pi->expose quench Quench Reaction (Optional) expose->quench purify Remove Excess Reagents (Desalting/Dialysis) quench->purify analyze Analyze for Aggregation (SEC, DLS) purify->analyze final_product Purified Biotinylated Protein analyze->final_product

Caption: Experimental workflow for protein biotinylation using this compound.

troubleshooting_logic start Protein Aggregation Observed q1 When did aggregation occur? start->q1 ans1_immediate Immediately after reagent addition q1->ans1_immediate Immediately ans1_during During light exposure q1->ans1_during During Reaction ans1_post Post-purification/ concentration q1->ans1_post Post-Purification sol1 Cause: Solvent Shock - Add reagents slowly - Minimize DMSO/DMF volume (<5%) ans1_immediate->sol1 remove_agg Remove Aggregates (SEC, Centrifugation) sol1->remove_agg sol2 Cause: Excess Radicals / Instability - Lower photoinitiator concentration - Reduce light exposure time/intensity - Perform reaction at 4°C ans1_during->sol2 sol2->remove_agg sol3 Cause: Altered Protein Properties - Reduce Biotin:Protein ratio - Screen for optimal storage buffer - Add stabilizing excipients (Table 2) ans1_post->sol3 sol3->remove_agg

Caption: Troubleshooting logic for addressing protein aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a biotinylation reagent designed for the specific labeling of cysteine residues on proteins. It consists of three parts: a biotin group for detection or purification, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer to increase solubility and reduce steric hindrance, and a terminal allyl group. The allyl group's carbon-carbon double bond reacts with the thiol (sulfhydryl) group of a cysteine residue via a radical-mediated thiol-ene "click" reaction, forming a stable thioether bond. This reaction is typically initiated by exposure to UV or visible light in the presence of a photoinitiator.

Q2: Why should I choose this compound over a more common NHS-ester biotin?

A2: this compound offers site-specific labeling if your protein has a limited number of accessible cysteine residues. This can be advantageous over NHS-ester biotins, which react with all accessible primary amines (lysines and the N-terminus) and can sometimes lead to a heterogeneous population of labeled proteins. Cysteine-specific labeling can be crucial if you want to avoid modifying lysine residues that may be important for your protein's function or if you desire a more homogeneously labeled product.

Q3: Does the PEG4 spacer guarantee that my protein won't aggregate?

A3: While the hydrophilic PEG4 spacer is designed to improve the water solubility of the labeled protein and reduce the likelihood of aggregation compared to reagents without a spacer, it does not offer a complete guarantee. Protein aggregation is a complex phenomenon influenced by many factors, including the inherent stability of the protein, the degree of labeling, and the solution conditions. Even with the PEG4 spacer, over-labeling or suboptimal reaction and storage conditions can still lead to aggregation.

Q4: Can I perform the thiol-ene reaction without a photoinitiator?

A4: While some thiol-ene reactions can be initiated by direct photolysis of the thiol with UV light, this is generally a much slower and less efficient process. For protein labeling, where reaction times need to be kept short to maintain protein integrity, the use of a photoinitiator is highly recommended to achieve efficient conjugation.

Q5: What are the best practices for storing my biotinylated protein to prevent aggregation?

A5: Proper storage is critical for maintaining the stability of your labeled protein.

  • Buffer: Store in a buffer that you have determined to be optimal for the labeled protein's stability (which may be different from the unlabeled protein's buffer). This buffer should ideally contain stabilizing excipients like 10-20% glycerol or 50-100 mM L-Arginine.

  • Concentration: Store at the lowest feasible concentration for your downstream experiments.

  • Temperature: For short-term storage (days to a week), 4°C is often sufficient. For long-term storage, flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this is a major cause of protein aggregation.

References

Validation & Comparative

A Comparative Guide to Validating Biotin-PEG4-Allyl Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming the successful conjugation of moieties like Biotin-PEG4-allyl to a peptide is a critical step in ensuring the efficacy and reliability of their work. This guide provides a detailed comparison of common analytical techniques for validating this specific conjugation, complete with experimental protocols and data presentation to aid in selecting the most appropriate method.

The primary goal of validation is to confirm the covalent attachment of the this compound group to the target peptide and, in many cases, to quantify the extent of this conjugation. The choice of method depends on the specific requirements of the study, including the level of detail required, sample availability, and access to instrumentation.

Comparison of Analytical Techniques

The following table summarizes the key characteristics of the most widely used methods for validating peptide conjugation.

Technique Information Provided Advantages Disadvantages Typical Application
Mass Spectrometry (MS) Confirms the mass of the final conjugate, verifying the addition of the this compound group. Can identify site of conjugation through fragmentation (MS/MS).High sensitivity and accuracy. Provides direct evidence of conjugation.May not be quantitative without standards. Complex spectra can be difficult to interpret.Confirmation of successful conjugation and identification of modification sites.
High-Performance Liquid Chromatography (HPLC) Separates the conjugated peptide from the unconjugated peptide and reagents. Can be used for quantification.Robust and widely available. Can be used for both analytical and preparative purposes. Good for assessing purity.Indirect evidence of conjugation. Retention time shifts can be influenced by factors other than conjugation.Purity assessment of the conjugate and quantification of conjugation efficiency.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay Quantifies the amount of biotin incorporated into the peptide.Simple, colorimetric assay. Relatively inexpensive and high-throughput.Indirect method. Assumes a 1:1 binding of biotin to avidin. Can be interfered with by free biotin.Rapid quantification of biotin incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirming the site of conjugation and the integrity of the peptide and the conjugated moiety.Provides unambiguous structural data. Can detect subtle changes in conformation.Requires larger amounts of pure sample. Complex data analysis. Lower throughput.Detailed structural characterization and confirmation of conjugation site.

Experimental Protocols and Workflows

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool to confirm the covalent attachment of the this compound group by detecting the expected mass increase in the peptide.

Experimental Protocol (MALDI-TOF MS):

  • Sample Preparation:

    • Dissolve the unconjugated peptide and the conjugated peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile).

    • Mix the peptide solution (1 µL) with an equal volume of a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) directly on the MALDI target plate.

    • Allow the mixture to air-dry to form crystals.

  • Data Acquisition:

    • Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.

    • Acquire spectra over a mass range that includes the expected masses of the unconjugated and conjugated peptides.

  • Data Analysis:

    • Compare the mass spectrum of the conjugated peptide with that of the unconjugated peptide.

    • A successful conjugation will show a new peak corresponding to the mass of the peptide plus the mass of the this compound moiety (approximately 465.59 Da).

Logical Workflow for Mass Spectrometry Validation

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_result Data Interpretation Unconjugated Unconjugated Peptide Mix Mix & Spot on Plate Unconjugated->Mix Conjugated Conjugated Peptide Conjugated->Mix Matrix MALDI Matrix Matrix->Mix MALDI MALDI-TOF MS Mix->MALDI Spectrum Acquire Mass Spectra MALDI->Spectrum Compare Compare Spectra Spectrum->Compare Result Confirm Mass Shift Compare->Result

Caption: Workflow for validating peptide conjugation using MALDI-TOF MS.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is commonly used to separate the more hydrophobic conjugated peptide from the unconjugated peptide.

Experimental Protocol (RP-HPLC):

  • Sample Preparation:

    • Dissolve the reaction mixture or purified conjugate in the mobile phase A (e.g., 0.1% TFA in water).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Inject the unconjugated peptide as a standard to determine its retention time.

    • Inject the reaction mixture. The conjugated peptide should elute at a later retention time than the unconjugated peptide due to the increased hydrophobicity from the this compound group.

    • The peak area can be used to estimate the purity and conjugation efficiency.

Logical Workflow for HPLC Validation

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Data Interpretation Reaction_Mix Reaction Mixture Dissolve Dissolve in Mobile Phase A Reaction_Mix->Dissolve Inject Inject on RP-HPLC Dissolve->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Result Identify New Peak with Increased Retention Time Chromatogram->Result

Caption: Workflow for validating peptide conjugation using RP-HPLC.

HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin that has been successfully conjugated to the peptide.[1][2][3] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[1][2]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a HABA/Avidin solution. This is often available as a pre-mixed reagent in commercial kits.

    • Prepare a biotin standard curve using known concentrations of free biotin.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the HABA/Avidin solution to each well.

    • Add 20 µL of the biotin standards and the biotinylated peptide samples to respective wells.

    • Add 20 µL of buffer to a well as a blank.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 500 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the biotin standards versus their concentration to generate a standard curve.

    • Use the standard curve to determine the biotin concentration in the peptide sample.

    • Calculate the moles of biotin per mole of peptide to determine the degree of labeling.

Logical Workflow for HABA Assay

cluster_prep Assay Setup cluster_analysis Measurement cluster_result Data Analysis HABA_Avidin HABA/Avidin Solution Plate Add to 96-well Plate HABA_Avidin->Plate Standards Biotin Standards Standards->Plate Sample Biotinylated Peptide Sample->Plate Incubate Incubate Plate->Incubate Read Read Absorbance at 500 nm Incubate->Read Std_Curve Generate Standard Curve Read->Std_Curve Calculate Calculate Biotin Concentration Std_Curve->Calculate Result Determine Molar Ratio of Biotin to Peptide Calculate->Result

Caption: Workflow for quantifying biotin incorporation using the HABA assay.

Conclusion

The validation of this compound conjugation to a peptide is a multi-faceted process. For initial confirmation of a successful reaction, Mass Spectrometry is the most direct method. HPLC is invaluable for assessing the purity of the final product and can provide quantitative data on the extent of the reaction. For a quick and straightforward quantification of biotin incorporation, the HABA assay is an excellent choice. Finally, for an in-depth structural confirmation, NMR spectroscopy provides the most detailed information. A combination of these techniques, for instance, using HPLC for purification and MS for confirmation, often provides the most comprehensive validation.

References

A Comparative Guide to PEG Linkers in PROTACs: The Role of Biotin-PEG4-allyl

Author: BenchChem Technical Support Team. Date: November 2025

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component connecting the target protein binder and the E3 ligase ligand. The linker's length, composition, and flexibility directly impact the ternary complex formation, a crucial step for successful protein degradation. Polyethylene glycol (PEG) chains are frequently employed as linkers due to their ability to enhance solubility and permeability. This guide provides a comparative analysis of Biotin-PEG4-allyl with other PEG linkers in the context of PROTAC development, supported by experimental data and protocols.

The Versatility of this compound

This compound is a heterobifunctional linker that offers distinct advantages in PROTAC research and development. The biotin moiety serves as a valuable analytical tool for affinity purification, pull-down assays, and various detection methods, facilitating the study of PROTAC interactions. The allyl group provides a reactive handle for further chemical modification, often through thiol-ene "click" chemistry, allowing for modular PROTAC assembly. The PEG4 component offers a balance of hydrophilicity and a defined spatial separation between the two ends of the PROTAC molecule.

Comparative Analysis of PEG Linkers in PROTAC Performance

The choice of linker can significantly affect a PROTAC's physicochemical properties and biological activity. Below is a summary of how different PEG linker characteristics, including those of this compound, influence key performance indicators.

Table 1: Impact of PEG Linker Properties on PROTAC Performance
Linker PropertyThis compoundShort PEG Chains (e.g., PEG2, PEG3)Long PEG Chains (e.g., PEG8, PEG12)Alkyl Chains
Solubility Generally good due to PEG4ModerateHighLow
Permeability ModerateGenerally higherCan be lower due to increased sizeVariable, often good
Ternary Complex Stability Dependent on target/E3 pairCan be high if optimal lengthMay be less stable due to high flexibilityCan be stable, but less tunable
Degradation Efficacy (DC50) Target-dependentOften potentCan be less potent if too longHighly variable
Hook Effect PossibleLess pronouncedMore pronouncedPossible
Synthetic Accessibility Readily availableReadily availableReadily availableReadily available
Analytical Utility High (due to biotin)LowLowLow

Experimental Data: Linker Impact on Degradation

The following table summarizes hypothetical, yet representative, experimental data comparing PROTACs with different linkers targeting a hypothetical protein kinase.

Table 2: Comparative Performance of Kinase-Targeting PROTACs with Different Linkers
PROTAC LinkerDC50 (nM)Dmax (%)Cell Permeability (PAMPA, 10⁻⁶ cm/s)Aqueous Solubility (µM)
This compound 25925.2150
PEG4-azide 20955.5160
PEG8-acid 50853.1250
Propyl-linker 15988.925

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.

This data illustrates a common trade-off: while the shorter, more rigid propyl-linker may lead to a more potent PROTAC in this specific case, its poor solubility could be a limiting factor for in vivo applications. The PEG4-based linkers offer a good balance of efficacy and drug-like properties. The biotin tag in this compound adds a slight modification to the properties of a standard PEG4 linker, with the primary benefit being its utility in experimental assays.

Visualizing PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC development and action, the following diagrams illustrate key concepts.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3 E3 Ligase PROTAC->E3 Ub Ubiquitin Target_bound Target Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Target_bound->Proteasome  Targeted for  Degradation PROTAC_bound PROTAC Target_bound->PROTAC_bound E3_bound E3 PROTAC_bound->E3_bound cluster_ternary cluster_ternary cluster_ternary->Ub  Ubiquitination

Caption: The mechanism of action for a PROTAC, leading to protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Linker_Selection Linker Selection (e.g., this compound) Synthesis PROTAC Synthesis Linker_Selection->Synthesis Purification Purification & QC Synthesis->Purification Binding_Assay Binding Assays (SPR, ITC) Purification->Binding_Assay Degradation_Assay Degradation Assays (Western Blot, ELISA) Purification->Degradation_Assay Permeability Permeability (PAMPA) Purification->Permeability Solubility Solubility Assays Purification->Solubility Ternary_Complex Ternary Complex Formation (co-IP with Biotin) Purification->Ternary_Complex Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-allyl vs. Biotin-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from elucidating complex biological pathways to developing targeted therapeutics. Biotinylation, the covalent attachment of biotin to a molecule of interest, remains a cornerstone technique due to the high-affinity interaction between biotin and streptavidin. The choice of biotinylation reagent is a critical determinant of the specificity, stability, and overall success of an experiment. This guide provides a comprehensive, data-driven comparison of two popular biotinylation reagents: Biotin-PEG4-allyl and Biotin-PEG4-NHS ester.

This guide will delve into the distinct reaction mechanisms, target specificities, and performance characteristics of these two reagents. We will present a summary of their key features in easily comparable tables and provide detailed experimental protocols for their use in protein labeling.

At a Glance: Key Differences

FeatureThis compoundBiotin-PEG4-NHS ester
Reactive Group Allyl (C=C)N-Hydroxysuccinimide (NHS) Ester
Target Functional Group Thiol (-SH)Primary Amine (-NH2)
Target Amino Acid CysteineLysine, N-terminus
Reaction Type Photo-initiated Thiol-Ene ReactionNucleophilic Acyl Substitution
Specificity High (targets less abundant cysteines)Moderate (targets abundant lysines)
Reaction Conditions Requires UV photo-initiatorpH 7-9
Bond Formed ThioetherAmide
Bond Stability Highly StableHighly Stable
Key Advantage Site-specific labelingSimple, well-established protocol

Unveiling the Chemistry: Reaction Mechanisms

The fundamental difference between this compound and Biotin-PEG4-NHS ester lies in their reactive moieties and, consequently, their target functional groups on biomolecules.

Biotin-PEG4-NHS ester is a classic amine-reactive biotinylation reagent. The N-hydroxysuccinimide ester is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain. The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is efficient at a slightly alkaline pH of 7 to 9.[1][2] Due to the abundance of lysine residues on the surface of most proteins, this method typically results in the labeling of multiple sites, which can be advantageous for signal amplification but may compromise protein function if a critical lysine residue is modified.

NHS_Ester_Reaction Biotin_PEG4_NHS Biotin-PEG4-NHS ester Intermediate Tetrahedral Intermediate Biotin_PEG4_NHS->Intermediate Nucleophilic Attack (pH 7-9) Protein_Amine Protein-NH₂ (Lysine or N-terminus) Protein_Amine->Intermediate Labeled_Protein Biotin-PEG4-Protein (Amide Bond) Intermediate->Labeled_Protein Collapse of Intermediate NHS N-Hydroxysuccinimide Intermediate->NHS Release of Leaving Group

Biotin-PEG4-NHS ester labeling workflow.

This compound , on the other hand, utilizes a more modern and highly specific "click chemistry" approach known as the thiol-ene reaction. The allyl group of this reagent does not react spontaneously with biological functional groups. Instead, in the presence of a photo-initiator and UV light, a radical is generated from a thiol group, typically from a cysteine residue on a protein. This thiyl radical then adds across the allyl double bond, and subsequent hydrogen abstraction from another thiol molecule propagates the radical chain reaction, ultimately forming a very stable thioether bond.[3] Since cysteine is a much less abundant amino acid than lysine, this method offers a higher degree of site-specificity, which is often crucial for preserving the biological activity of the labeled protein.

Thiol_Ene_Reaction cluster_initiation Initiation cluster_propagation Propagation Photoinitiator Photo-initiator Radical_Initiator Radical Initiator (I•) Photoinitiator->Radical_Initiator Activation UV_light UV Light UV_light->Photoinitiator Thiyl_Radical Protein-S• Radical_Initiator->Thiyl_Radical H• abstraction Protein_Thiol Protein-SH (Cysteine) Protein_Thiol->Thiyl_Radical Labeled_Protein Biotin-PEG4-Protein (Thioether Bond) Protein_Thiol->Labeled_Protein Intermediate_Radical Intermediate Radical Thiyl_Radical->Intermediate_Radical Addition to Allyl Biotin_PEG4_Allyl This compound Biotin_PEG4_Allyl->Intermediate_Radical Intermediate_Radical->Labeled_Protein H• abstraction from another Protein-SH

This compound labeling workflow.

Performance Comparison: A Data-Driven Perspective

While direct head-to-head quantitative data for this compound versus Biotin-PEG4-NHS ester is limited in the published literature, we can infer their performance based on the well-characterized properties of their respective reaction chemistries.

ParameterThis compound (Thiol-Ene)Biotin-PEG4-NHS ester (Amine-reactive)Supporting Rationale
Labeling Efficiency HighHighBoth reactions are generally efficient, but NHS ester reactivity is highly dependent on pH and can be reduced by hydrolysis. The thiol-ene reaction is less sensitive to aqueous conditions.
Specificity HighModerate to LowThiol-ene chemistry targets the less abundant cysteine residues, offering greater site-specificity. NHS esters react with all accessible primary amines (lysines and N-terminus), often leading to a heterogeneous mixture of labeled proteins.[4]
Reaction Rate Fast (minutes with UV)Fast (minutes to hours)The photo-initiated thiol-ene reaction is typically very rapid. NHS ester reactions are also fast but are in competition with the hydrolysis of the ester, which can affect the overall yield over longer reaction times.
Stability of Conjugate Very HighVery HighThe resulting thioether bond from the thiol-ene reaction and the amide bond from the NHS ester reaction are both highly stable under physiological conditions.[5]
Potential for Off-Target Reactions LowModerateThe allyl group is largely unreactive in a biological milieu without a photo-initiator. NHS esters, however, can exhibit side reactions with other nucleophilic amino acid side chains, such as tyrosine and serine, under certain conditions.
Effect on Protein Function Less likely to disrupt functionMore likely to disrupt functionDue to its higher specificity, labeling with this compound is less likely to modify an amino acid that is critical for the protein's activity. The random labeling of multiple lysines by NHS esters increases the probability of modifying a residue in an active site or a region important for protein-protein interactions.

Experimental Protocols

Labeling a Protein with Biotin-PEG4-NHS ester

This protocol provides a general procedure for the biotinylation of a protein, such as an antibody, using Biotin-PEG4-NHS ester. Optimization may be required for specific proteins and applications.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Biotin-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be buffer-exchanged into a suitable buffer like PBS.

  • Prepare Biotin-PEG4-NHS ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Biotin-PEG4-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, non-reacted biotin reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Labeling a Protein with this compound

This protocol describes a general procedure for labeling a cysteine-containing protein with this compound via a photo-initiated thiol-ene reaction. This procedure requires a UV light source.

Materials:

  • Cysteine-containing protein solution (in a degassed buffer, e.g., PBS, pH 7.0-7.5)

  • This compound

  • Photo-initiator (e.g., LAP, Irgacure 2959)

  • Anhydrous DMSO or DMF

  • UV lamp (e.g., 365 nm)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: The protein should be in a suitable buffer. If the protein has disulfide bonds that are not intended for labeling, a reducing agent may be needed in a prior step, followed by its removal. The buffer should be degassed to minimize oxygen inhibition of the radical reaction.

  • Prepare Reagent Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a concentration of 10-50 mM.

    • Dissolve the photo-initiator in a suitable solvent (e.g., water or DMSO) to a concentration of 10-100 mM.

  • Labeling Reaction:

    • To the protein solution, add the this compound stock solution to achieve a 10- to 100-fold molar excess over the protein.

    • Add the photo-initiator stock solution to a final concentration of 1-5 mM.

  • UV Irradiation: Expose the reaction mixture to UV light (e.g., 365 nm) for 5-30 minutes on ice. The optimal irradiation time and intensity should be determined empirically.

  • Purification: Remove the excess biotin reagent and photo-initiator byproducts using a desalting column or dialysis.

  • Quantification of Biotinylation (Optional): The extent of biotinylation can be quantified using a HABA assay.

Conclusion: Choosing the Right Tool for the Job

Both this compound and Biotin-PEG4-NHS ester are powerful reagents for biotinylation, each with a distinct set of advantages and ideal applications.

Biotin-PEG4-NHS ester is a reliable and straightforward choice for general-purpose biotinylation where a high degree of labeling is desired and site-specificity is not a primary concern. Its simple, one-step protocol makes it a convenient option for applications such as western blotting, ELISA, and affinity purification of abundant proteins.

This compound , with its reliance on the highly specific thiol-ene "click" chemistry, is the superior choice for applications that demand site-specific labeling and the preservation of protein function. This includes the labeling of enzymes, antibodies for therapeutic or diagnostic purposes, and proteins involved in sensitive biological assays where modification of lysine residues could be detrimental. The requirement for a UV light source and photo-initiator adds a step to the workflow, but the resulting homogeneity and preservation of biological activity of the labeled protein often outweigh this consideration.

Ultimately, the selection between these two reagents should be guided by the specific requirements of the experiment, with careful consideration of the target biomolecule and the downstream application.

References

Beyond the Allyl: A Comparative Guide to Modern Biotinylation Reagents for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of proteomics, drug development, and diagnostics, the precise and stable attachment of biotin to biomolecules is a cornerstone technique. While traditional reagents like Biotin-PEG4-allyl have served as valuable tools, the demand for higher efficiency, greater specificity, and milder reaction conditions has driven the development of a diverse array of alternatives. This guide provides a comprehensive comparison of modern biotinylation reagents, offering researchers, scientists, and drug development professionals the data and methodologies needed to select the optimal tool for their bioconjugation needs.

This guide will explore cutting-edge alternatives, including those based on click chemistry, enzymatic ligation, and photo-activated crosslinking. We will delve into their respective mechanisms, compare their performance based on experimental data, and provide detailed protocols to facilitate their implementation in your research.

The Rise of Bioorthogonal Chemistries: A Performance Comparison

The limitations of traditional bioconjugation methods, such as the potential for side reactions and the need for harsh conditions, have spurred the adoption of bioorthogonal chemistries. These reactions proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. Here, we compare the key performance metrics of prominent alternatives to this compound.

FeatureBiotin-PEG-AllylBiotin-PEG-Alkyne (CuAAC)Biotin-PEG-DBCO (SPAAC)Biotin-PEG-Tetrazine (IEDDA)Sortase-Mediated Ligation (SML)
Reaction Type Thiol-ene ReactionCopper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionInverse Electron-Demand Diels-AlderEnzymatic Ligation
Reaction Speed Moderate to Slow (hours)Fast (1-4 hours)[1]Very Fast (minutes to hours)Exceptionally Fast (minutes)[2]Variable (minutes to hours)[2]
Reaction Yield VariableHigh to QuantitativeHigh to QuantitativeHigh to Quantitative (>99% reported)[2]Variable (40% to >95%)[2]
Specificity ModerateHigh (Bioorthogonal)High (Bioorthogonal)High (Bioorthogonal)High (Enzyme-specific recognition)
Biocompatibility GoodLimited in live cells due to copper cytotoxicityExcellent for live cellsExcellent for live cellsExcellent
Required Modifications Thiol group on biomoleculeAzide group on biomoleculeAzide group on biomoleculeTCO or other strained alkene on biomoleculeLPXTG motif on protein & oligoglycine on payload
Reversibility IrreversibleIrreversibleIrreversibleIrreversibleReversible (can be engineered to be irreversible)

In-Depth Look at the Alternatives

Click Chemistry: A Versatile and Efficient Approach

Click chemistry encompasses a set of powerful, specific, and high-yielding reactions for covalently linking molecules.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often considered the gold standard of click chemistry, involves the reaction of an alkyne (such as in Biotin-PEG4-alkyne) with an azide-modified biomolecule in the presence of a copper(I) catalyst. While highly efficient, the cytotoxicity of the copper catalyst can be a drawback for applications in living systems.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides. Biotin-PEG-DBCO reagents are therefore ideal for live-cell labeling and in vivo studies.

  • Inverse Electron-Demand Diels-Alder (IEDDA): This is one of the fastest bioorthogonal reactions known, occurring between a tetrazine (e.g., in Biotin-PEG4-methyltetrazine) and a trans-cyclooctene (TCO)-modified biomolecule. The exceptional kinetics of this reaction allow for efficient labeling at very low concentrations.

Enzymatic Ligation: The Pinnacle of Specificity

Enzymatic methods offer unparalleled specificity by leveraging the precise recognition capabilities of enzymes.

  • Sortase-Mediated Ligation (SML): This technique utilizes the enzyme sortase A to covalently link a protein containing a specific recognition motif (LPXTG) to a payload carrying an oligoglycine sequence. This method allows for site-specific labeling of proteins with high precision. However, the reaction can be reversible and requires genetic engineering to introduce the recognition motif.

Photoreactive Crosslinkers: Spatiotemporal Control of Bioconjugation

Photoreactive crosslinkers provide an additional layer of control, allowing for the initiation of the conjugation reaction at a specific time and location using UV light. Reagents containing aryl azides or diazirines can form covalent bonds with a variety of functional groups upon photoactivation, making them useful for capturing transient interactions.

Experimental Methodologies

To facilitate the adoption of these advanced bioconjugation techniques, detailed experimental protocols are provided below.

Protocol 1: Biotinylation of an Azide-Modified Protein using Biotin-PEG4-DBCO (SPAAC)

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS pH 7.4)

  • Biotin-PEG4-DBCO stock solution (10 mM in DMSO)

  • Desalting column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 10-20 fold molar excess of the Biotin-PEG4-DBCO stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-12 hours at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted Biotin-PEG4-DBCO using a desalting column equilibrated with the desired storage buffer.

  • Confirmation of Biotinylation: Analyze the extent of biotinylation using a HABA assay or by Western blot analysis with a streptavidin-HRP conjugate.

Protocol 2: Biotinylation of a TCO-Modified Antibody using Biotin-PEG4-Methyltetrazine (IEDDA)

Materials:

  • TCO-modified antibody in an amine-free buffer (e.g., PBS pH 7.4)

  • Biotin-PEG4-Methyltetrazine stock solution (10 mM in DMSO)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Reaction Setup: Add a 3-5 fold molar excess of the Biotin-PEG4-Methyltetrazine stock solution to the TCO-modified antibody solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Purification: Purify the biotinylated antibody from excess reagent using an SEC system with a suitable column and buffer.

  • Characterization: Confirm biotinylation and assess the integrity of the antibody using SDS-PAGE and a streptavidin-based detection method.

Protocol 3: Site-Specific Labeling of a Protein via Sortase-Mediated Ligation (SML)

Materials:

  • Protein of interest containing a C-terminal LPXTG recognition motif

  • Biotinylated peptide with an N-terminal oligoglycine (e.g., GGG-PEG-Biotin)

  • Sortase A enzyme (e.g., 5x His-tagged)

  • Sortase reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Ni-NTA resin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the LPXTG-tagged protein, a 10-50 fold molar excess of the GGG-PEG-Biotin peptide, and the Sortase A enzyme in the reaction buffer.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Enzyme Removal: Add Ni-NTA resin to the reaction mixture and incubate for 30 minutes at 4°C with gentle mixing to capture the His-tagged Sortase A.

  • Purification: Centrifuge the mixture and collect the supernatant containing the biotinylated protein. Further purify the labeled protein from the excess peptide using SEC or dialysis.

  • Verification: Confirm the site-specific biotinylation by mass spectrometry and/or Western blot.

Visualizing the Bioconjugation Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the discussed bioconjugation methods.

SPAAC_Workflow cluster_0 SPAAC Biotinylation Workflow Azide-Protein Azide-Modified Protein Reaction Incubate (RT, 1-2h) Azide-Protein->Reaction Biotin-DBCO Biotin-PEG4-DBCO Biotin-DBCO->Reaction Purification Desalting Column Reaction->Purification Biotinylated-Protein Biotinylated Protein Purification->Biotinylated-Protein

SPAAC Biotinylation Workflow

IEDDA_Workflow cluster_1 IEDDA Biotinylation Workflow TCO-Antibody TCO-Modified Antibody Reaction Incubate (RT, 30-60min) TCO-Antibody->Reaction Biotin-Tetrazine Biotin-PEG4-MeTz Biotin-Tetrazine->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Biotinylated-Antibody Biotinylated Antibody Purification->Biotinylated-Antibody

IEDDA Biotinylation Workflow

SML_Workflow cluster_2 Sortase-Mediated Ligation Workflow LPXTG-Protein LPXTG-Tagged Protein Ligation Incubate (RT, 2-4h) LPXTG-Protein->Ligation GGG-Biotin GGG-PEG-Biotin GGG-Biotin->Ligation SortaseA Sortase A Enzyme SortaseA->Ligation Enzyme_Removal Ni-NTA Resin Ligation->Enzyme_Removal Purification SEC or Dialysis Enzyme_Removal->Purification Biotinylated-Protein Site-Specifically Biotinylated Protein Purification->Biotinylated-Protein

Sortase-Mediated Ligation Workflow

Conclusion

The field of bioconjugation has evolved significantly, offering a powerful toolkit of reagents that surpass the capabilities of traditional chemistries. For researchers seeking to enhance the efficiency, specificity, and biocompatibility of their biotinylation strategies, alternatives such as click chemistry reagents and enzymatic ligation methods provide robust solutions. By carefully considering the specific requirements of their application, scientists can now choose from a range of advanced tools to achieve their research goals with greater precision and reliability.

References

A Comparative Guide to Analytical Methods for Characterizing Biotin-PEG4-allyl Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Biotin-PEG4-allyl conjugates, which are pivotal bifunctional linkers in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs). Objective comparison of the product's performance with other alternatives is supported by experimental data and detailed methodologies.

Introduction to this compound Conjugates

This compound is a heterobifunctional linker composed of a biotin moiety for affinity-based applications, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a terminal allyl group for covalent ligation. Accurate characterization of these conjugates is critical to ensure the purity, stability, and functionality of the final therapeutic agent.

Core Analytical Characterization Techniques

The primary analytical techniques for characterizing this compound conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides unique and complementary information regarding the structure, purity, and identity of the conjugate.

Data Presentation: A Comparative Overview

The following table summarizes the expected and observed analytical data for this compound and a closely related alternative, Biotin-PEG4-alkyne. The alkyne analog is often used in "click chemistry" applications and serves as a valuable comparator.

Analytical TechniqueThis compoundBiotin-PEG4-alkyne (Alternative)Key Insights
Molecular Formula C₂₁H₃₇N₃O₆SC₂₁H₃₅N₃O₆SConfirms elemental composition.
Molecular Weight 459.60 g/mol 457.58 g/mol Provides the exact mass of the molecule.
¹H-NMR Spectroscopy Expected chemical shifts for biotin, PEG, and allyl protons.Characteristic alkyne proton signal (~2.0-3.0 ppm).Confirms the presence of all three structural components and their connectivity.
Mass Spectrometry Expected m/z value corresponding to the molecular weight.Expected m/z value corresponding to the molecular weight.Verifies the molecular weight and can indicate the presence of impurities.
HPLC (Reverse Phase) A single major peak indicating purity.A single major peak with a potentially different retention time.Assesses purity and can be used for quantification.
FTIR Spectroscopy Characteristic peaks for amide, ether, and C=C (allyl) bonds.Characteristic peaks for amide, ether, and C≡C (alkyne) bonds.Confirms the presence of key functional groups.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful technique for the structural elucidation of this compound conjugates, providing detailed information about the chemical environment of each proton.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Data Interpretation:

  • Biotin Moiety: Look for characteristic signals for the ureido proton and protons on the thiophene ring.[1]

  • PEG4 Spacer: A prominent multiplet around 3.6 ppm is indicative of the repeating ethylene glycol units.[2]

  • Allyl Group: Expect signals in the vinyl region (5-6 ppm) and for the allylic protons (~4 ppm).[3]

Alternative - Biotin-PEG4-alkyne: The key difference in the ¹H-NMR spectrum would be the presence of a signal for the terminal alkyne proton, typically observed between 2.0 and 3.0 ppm.[4][5]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the this compound conjugate. Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10 µM) in a suitable solvent mixture for ESI, such as acetonitrile/water with 0.1% formic acid.

  • Data Acquisition: Infuse the sample into the ESI source of a mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺, [M+Na]⁺, or other relevant adduct ions and confirm that the deconvoluted mass matches the calculated molecular weight.

Data Interpretation:

The primary ion observed for this compound should correspond to its molecular weight of 459.60 g/mol (e.g., m/z of 460.25 for [M+H]⁺). The presence of other significant peaks may indicate impurities or degradation products.

Alternative - Biotin-PEG4-alkyne: The expected molecular weight is 457.58 g/mol , which would be reflected in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the this compound conjugate. Reverse-phase HPLC is typically employed.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

  • Column: Use a C18 reverse-phase column.

  • Gradient Elution: Run a linear gradient from low to high organic content (mobile phase B) to elute the compound.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 214 nm.

Data Interpretation:

A pure this compound conjugate should exhibit a single, sharp peak. The retention time is a characteristic property under specific chromatographic conditions. The peak area can be used for quantification against a standard curve. The retention of PEGylated compounds in reversed-phase HPLC can be influenced by the length of the PEG chain.

Alternative - Biotin-PEG4-alkyne: Due to slight differences in polarity, the alkyne analog may have a different retention time compared to the allyl conjugate under the same HPLC conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the this compound conjugate.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

  • Amide (Biotin): Look for characteristic C=O stretching (~1630-1700 cm⁻¹) and N-H stretching (~3300-3500 cm⁻¹) bands.

  • Ether (PEG): A strong C-O-C stretching band is expected around 1100 cm⁻¹.

  • Allyl Group: Look for C=C stretching (~1640 cm⁻¹) and =C-H stretching (~3080 cm⁻¹) and bending (~910-990 cm⁻¹) vibrations.

Alternative - Biotin-PEG4-alkyne: The FTIR spectrum of the alkyne analog would show a characteristic C≡C stretching vibration, which is typically a weak band in the 2100-2260 cm⁻¹ region. A terminal alkyne will also show a C-H stretch around 3300 cm⁻¹.

Advanced and Alternative Characterization Methods

For more in-depth structural analysis and characterization of complex conjugates, the following techniques can be employed:

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for unambiguous assignment of all proton and carbon signals and for confirming the covalent connectivity of the biotin, PEG, and allyl moieties.

  • Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation to mass spectrometry. This can be useful for separating isomers and conformational analysis.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis This compound Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr ¹H-NMR purification->nmr Characterize Pure Product ms Mass Spec. purification->ms Characterize Pure Product hplc HPLC purification->hplc Characterize Pure Product ftir FTIR purification->ftir Characterize Pure Product

Caption: General experimental workflow for the synthesis and characterization of this compound.

Analytical_Comparison cluster_techniques Analytical Techniques Biotin_PEG4_allyl This compound Conjugate NMR NMR (Structure) Biotin_PEG4_allyl->NMR Provides MS Mass Spec. (Molecular Weight) Biotin_PEG4_allyl->MS Provides HPLC HPLC (Purity) Biotin_PEG4_allyl->HPLC Provides FTIR FTIR (Functional Groups) Biotin_PEG4_allyl->FTIR Provides Signaling_Pathway_Analogy cluster_reagents Reactants Biotin Biotin Conjugate This compound Conjugate Biotin->Conjugate PEG4 PEG4 Spacer PEG4->Conjugate Allyl Allyl Group Allyl->Conjugate

References

A Researcher's Guide to Quantifying Biotin-PEG4-allyl Incorporation: HABA Assay vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of drug development and molecular biology, the precise attachment of molecules like Biotin-PEG4-allyl to proteins and other macromolecules is a critical step. This process, known as biotinylation, enables a wide range of applications, from affinity purification to advanced detection systems.[1] However, the success of these applications hinges on accurately knowing how much biotin has been incorporated. This guide provides a detailed comparison of the widely-used HABA assay with other modern techniques for quantifying biotin incorporation, offering researchers the data and protocols needed to select the optimal method for their work.

The HABA Assay: A Time-Tested Colorimetric Method

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a straightforward and popular method for estimating the amount of biotin conjugated to a protein or antibody.[2] The principle is based on the displacement of the HABA dye from the avidin-HABA complex.

Principle of the HABA Assay:

  • Avidin (or streptavidin) and the HABA dye form a yellow-orange complex that exhibits a distinct absorbance peak at 500 nm.[3]

  • Biotin has a significantly higher affinity for avidin than HABA does (Kd ≈ 10⁻¹⁵ M for biotin vs. 10⁻⁶ M for HABA).[1][4]

  • When a sample containing a biotinylated molecule (like this compound conjugated to a protein) is introduced, the biotin displaces the HABA dye from the avidin binding sites.

  • This displacement causes a proportional decrease in absorbance at 500 nm. The magnitude of this decrease is directly related to the concentration of biotin in the sample.

Experimental Protocol: HABA Assay (Cuvette Format)

This protocol is a generalized procedure adapted from standard methods.

I. Materials Required:

  • HABA/Avidin Premix (or separate HABA and Avidin solutions)

  • Phosphate Buffered Saline (PBS), pH 7.2 (Note: Avoid buffers containing potassium, which can cause precipitation)

  • Spectrophotometer capable of reading absorbance at 500 nm

  • 1 mL cuvettes

  • Biotinylated sample (e.g., Protein-PEG4-Biotin), purified from free biotin.

  • Positive control (e.g., Biotinylated HRP)

II. Procedure:

  • Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin premix according to the manufacturer's instructions. A typical preparation involves dissolving the premix in PBS.

  • Blank Spectrophotometer: Use 1 mL of PBS to zero the spectrophotometer at 500 nm.

  • Initial Reading (A₅₀₀ HABA/Avidin):

    • Pipette 900 µL of PBS into a clean cuvette.

    • Add 100 µL of the reconstituted HABA/Avidin solution. Mix gently by inverting the cuvette.

    • Measure the absorbance at 500 nm and record this value. This reading should be stable.

  • Sample Measurement (A₅₀₀ HABA/Avidin/Biotin):

    • To the same cuvette, add 100 µL of your purified biotinylated protein sample.

    • Mix well and wait for the reading to stabilize (typically for at least 15 seconds).

    • Record the final, stable absorbance at 500 nm.

  • Important Considerations:

    • Purification is critical: The sample must be free of non-reacted this compound. Use dialysis or desalting columns for purification. The assay measures total biotin in the solution.

    • Dilution: If the final absorbance is too low (e.g., ≤ 0.3), the biotin concentration is too high for an accurate reading. The sample should be diluted and the assay repeated, accounting for the dilution factor in calculations.

III. Data Analysis: The concentration of biotin can be calculated using the Beer-Lambert law, where the change in absorbance (ΔA₅₀₀) is proportional to the concentration.

  • Calculate ΔA₅₀₀: ΔA₅₀₀ = (0.9 × A₅₀₀ HABA/Avidin) - A₅₀₀ HABA/Avidin/Biotin (The 0.9 factor corrects for the dilution of the initial HABA/Avidin solution by the sample addition).

  • Calculate Biotin Concentration (M): Biotin Concentration (M) = ΔA₅₀₀ / (ε × b)

    • Where ε (extinction coefficient) for the HABA/Avidin complex is 34,000 M⁻¹cm⁻¹.

    • And b (path length) is typically 1 cm for a standard cuvette.

  • Calculate Moles of Biotin per Mole of Protein: (Moles Biotin / Mole Protein) = [Biotin Concentration (M)] / [Protein Concentration (M)]

Visualizing the HABA Assay Workflow

The following diagram illustrates the core mechanism of the HABA assay.

HABA_Assay_Workflow HABA Assay Workflow cluster_0 Step 1: Initial State cluster_1 Step 2: Displacement Reaction Avidin Avidin Complex Avidin-HABA Complex Avidin->Complex Binds HABA HABA HABA->Complex Absorbance1 High Absorbance at 500 nm BiotinSample Biotin-PEG4 -Allyl Complex->BiotinSample Add Sample AvidinBiotin Avidin-Biotin Complex BiotinSample->AvidinBiotin Displaces HABA FreeHABA Free HABA Absorbance2 Low Absorbance at 500 nm

Caption: Workflow of the HABA assay for biotin quantification.

Comparison with Alternative Methods

While the HABA assay is cost-effective and straightforward, it has limitations, particularly in sensitivity and potential for interference. For researchers requiring higher precision or working with challenging samples, alternative methods are available.

FeatureHABA AssayFluorescence-Based AssaysMass Spectrometry (MS)
Principle Colorimetric; biotin displaces HABA dye from avidin, causing decreased absorbance at 500 nm.Fluorometric; biotin displaces a quencher (like HABA) from a fluorescently-labeled avidin, causing an increase in fluorescence.Measures the mass-to-charge ratio of molecules. Biotinylation is quantified by the mass shift of the modified protein.
Sensitivity Moderate (detects ~2 nmole or 200 pmol).High (detects as low as 4 pmol).Very High (highly sensitive and precise).
Throughput Moderate; suitable for cuvette or 96-well plate format.High; well-suited for microplate format.Low; sample preparation and analysis are complex and time-consuming.
Equipment Standard spectrophotometer or plate reader.Fluorescence plate reader.Mass spectrometer (e.g., ESI-MS, MALDI-TOF).
Cost Low.Moderate.High (instrumentation and expertise).
Key Pros Simple, rapid, cost-effective, requires common lab equipment.High sensitivity, requires small sample volumes.Gold standard for accuracy, provides exact modification data, no steric hindrance issues.
Key Cons Lower sensitivity, can underestimate biotin levels due to steric hindrance, potential for interference from colored compounds.Requires specialized equipment, potential interference from fluorescent compounds or albumin.Expensive, requires significant expertise, not suitable for high-throughput screening.

Conclusion and Recommendations

The choice of a biotin quantification method depends heavily on the specific experimental needs.

  • The HABA assay remains an excellent choice for routine, rapid estimations of biotin incorporation, especially when cost and equipment availability are primary considerations. Its simplicity makes it ideal for process checks and initial screening.

  • Fluorescence-based assays are superior when higher sensitivity is required or when sample volume is limited. They represent a good balance between performance and throughput for many research applications.

  • Mass Spectrometry is the definitive method when absolute accuracy is paramount, such as in the final characterization of a biopharmaceutical or when investigating the precise sites of biotinylation. While not a screening tool, it is the gold standard for validation.

For researchers working with this compound, the PEG4 linker enhances water solubility but does not interfere with the biotin-avidin interaction itself. Therefore, all three methods are suitable, and the selection should be guided by the required sensitivity, throughput, and accuracy as outlined above.

References

A Researcher's Guide to Mass Spectrometry Analysis of Biotin-PEG4-Allyl Labeled Proteins and a Comparison with Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of proteins are critical for unraveling complex biological processes and advancing therapeutic discovery. Protein labeling with biotin followed by mass spectrometry is a powerful technique for these purposes. This guide provides a comprehensive comparison of protein labeling using Biotin-PEG4-allyl and other common biotinylation reagents, supported by experimental data and detailed protocols.

Comparison of Protein Biotinylation Reagents for Mass Spectrometry

The choice of biotinylation reagent is a critical decision that influences the specificity, efficiency, and overall success of a mass spectrometry-based proteomics experiment. This section compares three major classes of biotinylation reagents: the novel this compound, the traditional NHS-esters, and the widely used bioorthogonal methyltetrazine reagents.

FeatureThis compoundNHS-PEG4-BiotinBiotin-PEG4-Methyltetrazine (MeTz)
Target Residues Cysteine (via thiol-ene reaction)Lysine, N-terminus (primary amines)Site-specifically incorporated trans-cyclooctene (TCO) unnatural amino acids or TCO-modified residues
Reaction Chemistry Thiol-ene "click" chemistryAcylationInverse-electron-demand Diels-Alder (iEDDA) "click" chemistry
Specificity High (targets less abundant cysteine residues)Moderate (targets abundant lysine residues)Very High (bioorthogonal reaction)
Reaction Conditions Mild, often UV-initiatedpH 7-9Mild, biocompatible
Efficiency Dependent on free thiol accessibilityGenerally highVery high and fast kinetics
Cleavability Option Linker dependentAvailable with cleavable linkers (e.g., NHS-SS-Biotin)Linker dependent
Key Advantage Orthogonal to amine-reactive chemistry, targets specific functional groups.Simple, one-step reaction for surface and lysine labeling.High specificity and rapid kinetics, suitable for in vivo labeling.[1]
Key Disadvantage Requires accessible cysteine residues and a radical initiator.Can lead to heterogeneous labeling and may disrupt protein function by modifying lysines in active sites.Requires prior modification of the protein with a TCO group.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable results in mass spectrometry-based proteomics.

Protocol 1: Labeling of Cysteine Residues with this compound

This protocol describes a general procedure for labeling proteins with accessible cysteine residues using this compound via a thiol-ene reaction.

Materials:

  • Protein sample (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2)

  • This compound

  • Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • UV lamp (365 nm)

  • Degassing equipment

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein sample is in a buffer free of thiol-containing reagents (like DTT or BME). If necessary, perform a buffer exchange.

  • Reagent Preparation: Prepare a stock solution of this compound and the radical initiator in an organic solvent like DMSO.

  • Degassing: Degas the protein solution and the reaction buffer to remove oxygen, which can quench the radical reaction.

  • Labeling Reaction: Add this compound and the radical initiator to the protein solution. The molar excess of the reagents will need to be optimized for each protein.

  • UV Initiation: Expose the reaction mixture to UV light (365 nm) for a specified period (e.g., 15-60 minutes) at a controlled temperature to initiate the thiol-ene reaction.

  • Quenching: The reaction is typically quenched by turning off the UV light and/or adding a radical scavenger.

  • Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis.

  • Sample Preparation for Mass Spectrometry: The biotinylated protein is now ready for downstream processing, including denaturation, reduction, alkylation (of non-labeled cysteines), and tryptic digestion.

Protocol 2: Labeling of Primary Amines with NHS-PEG4-Biotin

This protocol is suitable for labeling proteins on their primary amines (N-terminus and lysine residues).

Materials:

  • Protein sample (1-10 mg/mL)

  • NHS-PEG4-Biotin

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted and quenched NHS-PEG4-Biotin using a desalting spin column or dialysis.

  • Sample Preparation for Mass Spectrometry: Proceed with standard proteomics sample preparation steps.

Mass Spectrometry Workflow and Data Analysis

The general workflow for analyzing biotin-labeled proteins by mass spectrometry involves several key steps, from sample preparation to data interpretation.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Labeling Protein Labeling Protein Digestion Protein Digestion Protein Labeling->Protein Digestion Enrichment of Biotinylated Peptides Enrichment of Biotinylated Peptides Protein Digestion->Enrichment of Biotinylated Peptides LC-MS/MS LC-MS/MS Enrichment of Biotinylated Peptides->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Protein Identification Protein Identification Database Search->Protein Identification Quantitative Analysis Quantitative Analysis Protein Identification->Quantitative Analysis

A general workflow for the mass spectrometry analysis of biotinylated proteins.

A critical aspect of the data analysis is to specify the mass of the biotin tag as a variable modification in the search parameters of the proteomics software. This allows for the identification of the specific peptides that were biotinylated. For quantitative studies, label-free quantification (LFQ) or isotopic labeling methods like SILAC or TMT can be integrated into the workflow.[1]

Application: Mapping the EGFR Signaling Pathway

Proximity-dependent biotinylation techniques, such as BioID and TurboID, coupled with mass spectrometry, have been instrumental in mapping the protein-protein interaction networks of signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[2][3][4] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. By fusing a biotin ligase to EGFR, researchers can identify proteins that come into close proximity to the receptor during this process.

The following diagram illustrates a simplified representation of the EGFR signaling pathway and how proximity labeling can be used to identify its interactome.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_BioID EGFR-TurboID EGF->EGFR_BioID Ligand Binding GRB2 GRB2 EGFR_BioID->GRB2 Proximity Labeling & Interaction PI3K PI3K EGFR_BioID->PI3K Proximity Labeling & Interaction SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival

EGFR signaling and interactome mapping using proximity labeling.

In this workflow, the fusion protein EGFR-TurboID biotinylates nearby proteins such as GRB2 and PI3K upon EGF stimulation. These biotinylated proteins can then be enriched and identified by mass spectrometry, providing a snapshot of the EGFR interactome.

Conclusion

The choice of biotinylation reagent for mass spectrometry analysis is a critical step that should be tailored to the specific research question. While traditional NHS esters offer a straightforward method for labeling primary amines, the development of more specific reagents like this compound and bioorthogonal reagents such as Biotin-PEG4-MeTz provides researchers with powerful tools to probe protein structure and function with greater precision. This compound, with its ability to target cysteine residues, offers an orthogonal approach to amine-reactive labeling, expanding the toolkit for chemical proteomics. By combining these advanced labeling strategies with state-of-the-art mass spectrometry, researchers can gain deeper insights into the complex world of the proteome.

References

Alkyl vs. PEG Linkers for Protein Degradation: A Functional Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. Among the most utilized linker types are alkyl chains and polyethylene glycol (PEG) chains. This guide provides an objective comparison of their functional characteristics, supported by experimental data, to inform rational PROTAC design.

Executive Summary

Alkyl and PEG linkers represent the two most common flexible linkers used in PROTAC development, each offering a distinct set of advantages and disadvantages. Alkyl linkers, composed of hydrocarbon chains, are synthetically straightforward and offer a high degree of conformational flexibility.[1] However, their hydrophobicity can negatively impact the solubility of the PROTAC molecule.[1] In contrast, PEG linkers, with their repeating ethylene glycol units, enhance aqueous solubility and can improve cell permeability.[2][3] The choice between an alkyl and a PEG linker, or a combination thereof, is highly dependent on the specific target protein and E3 ligase pair and often requires empirical optimization of length and composition.

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables summarize experimental data comparing the performance of alkyl and PEG linkers in different PROTAC systems.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50DmaxReference
CRBNCRBNAlkylNine-atom alkyl chainConcentration-dependent decreaseNot specified[1]
CRBNCRBNPEGThree PEG unitsWeak degradationNot specified
Estrogen Receptor α (ERα)Not SpecifiedPEG12 atomsEffective degradationNot specified
Estrogen Receptor α (ERα)Not SpecifiedPEG16 atomsMore potent degradationNot specified
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether< 12 atomsNo degradation-
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether12 - 29 atomsSubmicromolar-
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether21 atoms3 nM96%
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether29 atoms292 nM76%
PropertyAlkyl LinkerPEG Linker
Solubility Generally hydrophobic, can decrease PROTAC solubility.Hydrophilic, generally improves PROTAC solubility.
Permeability Hydrophobicity can sometimes aid passive diffusion.Can adopt folded conformations that shield polar surface area, potentially improving permeability. However, excessive PEGylation can decrease uptake.
Metabolic Stability Generally more metabolically stable.Can be more susceptible to in vivo metabolism.
Synthetic Accessibility Synthetically straightforward and readily available.Synthesis can be more complex and costly.
Flexibility High degree of conformational flexibility.Also flexible, allowing for adoption of multiple conformations.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of alkyl and PEG linkers are provided below.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.

1. Cell Culture and Treatment:

  • Seed a relevant cell line in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC (with either an alkyl or PEG linker) in complete growth medium.

  • Treat the cells with the PROTAC dilutions or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

  • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with a primary antibody specific to the target protein.

  • Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

  • Repeat the antibody incubation for a loading control protein (e.g., GAPDH or β-actin).

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

4. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay assesses the passive permeability of a PROTAC.

1. Plate Preparation:

  • Coat the filter of a donor plate with an artificial lipid membrane solution.

  • Add buffer to the wells of an acceptor plate.

2. Compound Addition:

  • Prepare solutions of the alkyl- and PEG-linker-containing PROTACs in a suitable buffer.

  • Add the PROTAC solutions to the donor plate wells.

3. Incubation:

  • Place the donor plate into the acceptor plate and incubate for a defined period.

4. Quantification:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) based on the change in compound concentration over time.

Protocol 3: Kinetic Solubility Assay (Shake-Flask Method)

This protocol determines the kinetic solubility of a PROTAC.

1. Sample Preparation:

  • Prepare a high-concentration stock solution of the PROTAC in DMSO.

  • Add a small volume of the stock solution to a buffer solution (e.g., PBS) to a final desired concentration.

2. Equilibration:

  • Shake the mixture at a constant temperature for a set period (e.g., 24 hours) to allow it to reach equilibrium.

3. Separation of Undissolved Compound:

  • Centrifuge or filter the samples to remove any precipitated PROTAC.

4. Quantification:

  • Analyze the concentration of the dissolved PROTAC in the supernatant or filtrate by HPLC-UV or LC-MS/MS. The measured concentration represents the kinetic solubility.

Protocol 4: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

1. Surface Preparation:

  • Immobilize the E3 ligase onto a sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Separately, determine the binary binding affinity of the PROTAC for the target protein.

3. Ternary Complex Analysis:

  • Prepare a constant concentration of the target protein mixed with a dilution series of the PROTAC.

  • Inject these mixtures over the immobilized E3 ligase surface.

  • The resulting sensorgrams will indicate the formation of the ternary complex.

4. Data Analysis:

  • Analyze the binding curves to calculate the kinetic and affinity constants for the ternary complex.

  • Calculate the cooperativity factor (α) using the binary and ternary binding affinities to understand the stability of the complex.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Alkyl or PEG Linker) POI Target Protein (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC Mechanism of Action.

Linker_Comparison cluster_alkyl Alkyl Linker cluster_peg PEG Linker Alkyl_Structure Structure: -(CH2)n- Alkyl_Props Properties: - Hydrophobic - Flexible - Metabolically Stable PEG_Structure Structure: -(CH2CH2O)n- PEG_Props Properties: - Hydrophilic - Flexible - Improves Solubility PROTAC_Core PROTAC Core Structure Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Functional Evaluation cluster_analysis Data Analysis & Optimization Design Select POI and E3 Ligase Ligands Synthesis Synthesize PROTACs with Alkyl and PEG Linkers Design->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (e.g., PAMPA) Synthesis->Permeability Ternary_Complex Ternary Complex Formation Assay (e.g., SPR) Solubility->Ternary_Complex Permeability->Ternary_Complex Degradation Degradation Assay (Western Blot for DC50/Dmax) Ternary_Complex->Degradation Analysis Compare DC50, Dmax, Solubility, Permeability Degradation->Analysis Optimization Optimize Linker Length and Composition Analysis->Optimization

References

The Superior Performance of Biotin-PEG4-Tetrazine in Copper-Free Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the advent of copper-free click chemistry has been a watershed moment, offering researchers the ability to perform highly specific and efficient labeling in complex biological environments without the cytotoxicity associated with copper catalysts. Among the array of reagents developed for this purpose, Biotin-PEG4-Methyltetrazine (MeTz) has emerged as a frontrunner, demonstrating significant advantages in speed, biocompatibility, and ease of use. This guide provides a comprehensive comparison of Biotin-PEG4-MeTz with other biotinylation reagents, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their selection of the optimal bioconjugation strategy.

The core advantage of Biotin-PEG4-MeTz lies in its utilization of the inverse-electron-demand Diels-Alder (iEDDA) reaction, a bioorthogonal ligation between a methyltetrazine (MeTz) moiety and a trans-cyclooctene (TCO) group.[1] This reaction is prized for its exceptionally fast kinetics and high selectivity, proceeding rapidly under physiological conditions.[1][2] The integrated polyethylene glycol (PEG4) linker enhances the reagent's water solubility and provides a flexible spacer, which minimizes steric hindrance during the subsequent binding of biotin to avidin or streptavidin.[1][2]

Quantitative Performance: A Comparative Analysis

The superiority of the tetrazine-TCO ligation employed by Biotin-PEG4-MeTz is most evident when compared to other biotinylation methods, particularly in terms of reaction speed.

FeatureBiotin-PEG4-MeTz (with TCO)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)NHS-Ester Biotinylation
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted [3+2] CycloadditionCopper-Catalyzed [3+2] CycloadditionAmine Acylation
Reaction Kinetics (k) > 800 M⁻¹s⁻¹~0.1 - 1 M⁻¹s⁻¹~10 M⁻¹s⁻¹ (with 20 µM Cu(I))Variable
Biocompatibility Excellent (no catalyst required)Excellent (no catalyst required)Poor (cytotoxic copper catalyst)Good
Specificity High (bioorthogonal)High (bioorthogonal)High (bioorthogonal)Low (reacts with all accessible primary amines)
Reaction Conditions Mild (aqueous buffers, physiological pH and temperature)Mild (aqueous buffers, physiological pH and temperature)Requires copper catalyst, reducing agent, and ligandspH dependent (typically 7-9)
Primary Applications Live-cell imaging, in vivo studies, ADCs, PROTACsBioconjugation, surface modificationIn vitro bioconjugation, material scienceGeneral protein labeling

Experimental Protocols

Protocol 1: Biotinylation of a TCO-Modified Protein with Biotin-PEG4-MeTz

This protocol outlines the straightforward procedure for labeling a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS)

  • Biotin-PEG4-MeTz

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Desalting column

Procedure:

  • Prepare Biotin-PEG4-MeTz Stock Solution: Dissolve Biotin-PEG4-MeTz in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 5-10 fold molar excess of the Biotin-PEG4-MeTz stock solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking.

  • Purification: Remove the excess, unreacted Biotin-PEG4-MeTz using a desalting column equilibrated with the desired buffer.

  • Confirmation of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by western blot analysis using streptavidin-HRP.

Protocol 2: Cell Surface Biotinylation using Metabolic Labeling and Biotin-PEG4-MeTz

This protocol describes the introduction of TCO handles onto the cell surface via metabolic labeling with a TCO-modified sugar, followed by reaction with Biotin-PEG4-MeTz.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • TCO-modified sugar (e.g., Ac₄ManNAc-TCO)

  • Phosphate-buffered saline (PBS)

  • Biotin-PEG4-MeTz solution in PBS

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the TCO-modified sugar for 1-3 days to allow for its incorporation into cell surface glycans.

  • Cell Harvesting and Washing: Gently harvest the cells and wash them three times with cold PBS to remove any unreacted sugar.

  • Biotinylation Reaction: Resuspend the cells in a solution of Biotin-PEG4-MeTz in PBS (typically 10-100 µM) and incubate for 30-60 minutes at room temperature or 4°C.

  • Washing: Wash the cells three times with cold PBS to remove excess Biotin-PEG4-MeTz.

  • Downstream Analysis: The biotinylated cells are now ready for downstream applications such as flow cytometry analysis (using fluorescently labeled streptavidin) or cell sorting.

Visualizing the Workflow and Advantages

The following diagrams illustrate the reaction mechanism and comparative workflows, highlighting the simplicity and efficiency of the Biotin-PEG4-MeTz approach.

G cluster_0 Biotin-PEG4-MeTz Reaction Biotin_PEG4_MeTz Biotin-PEG4-Methyltetrazine Reaction iEDDA Reaction (Copper-Free, Fast) Biotin_PEG4_MeTz->Reaction TCO_Molecule TCO-Modified Biomolecule TCO_Molecule->Reaction Biotinylated_Product Stable Biotinylated Product Reaction->Biotinylated_Product

Biotin-PEG4-MeTz iEDDA Reaction

G cluster_0 Copper-Free Click Chemistry Workflow cluster_1 Copper-Catalyzed Click Chemistry Workflow Start_CF TCO-modified Biomolecule Add_Biotin_MeTz Add Biotin-PEG4-MeTz Start_CF->Add_Biotin_MeTz Incubate_CF Incubate (30-60 min, RT) Add_Biotin_MeTz->Incubate_CF Purify_CF Purify (Desalting Column) Incubate_CF->Purify_CF End_CF Biotinylated Product Purify_CF->End_CF Start_Cu Alkyne-modified Biomolecule Add_Biotin_Azide Add Biotin-PEG4-Azide Start_Cu->Add_Biotin_Azide Add_Catalyst Add Cu(I) Catalyst, Reducing Agent, Ligand Add_Biotin_Azide->Add_Catalyst Incubate_Cu Incubate (1-4 hours, RT) Add_Catalyst->Incubate_Cu Purify_Cu Purify (Remove excess reagents and copper) Incubate_Cu->Purify_Cu End_Cu Biotinylated Product Purify_Cu->End_Cu

Comparative Experimental Workflows

Conclusion

For researchers engaged in live-cell imaging, in vivo studies, and the development of sophisticated biotherapeutics like antibody-drug conjugates and PROTACs, the choice of biotinylation reagent is critical. The evidence strongly supports Biotin-PEG4-MeTz as a superior choice in the realm of copper-free click chemistry. Its combination of exceptional reaction speed, high biocompatibility, and a simplified experimental workflow enables cleaner, faster, and more reliable bioconjugation outcomes, ultimately accelerating research and development in the life sciences.

References

Evaluating the Efficacy of Biotin-PEG4-allyl Based PROTACs In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount in determining the efficacy and selectivity of the PROTAC. This guide provides a comparative evaluation of the potential in vitro efficacy of PROTACs based on a Biotin-PEG4-allyl linker, drawing on experimental data from studies on PROTACs with similar polyethylene glycol (PEG) linkers.

The Central Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimally designed linker facilitates the necessary protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance or unfavorable conformations, thereby diminishing the degradation efficiency.[1]

Characteristics of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their synthetic accessibility and favorable physicochemical properties.[2] Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC molecule.[1] Approximately 54% of reported PROTACs utilize PEG linkers.[1]

The length of the PEG linker is a crucial parameter that requires optimization for each specific target protein and E3 ligase pair. Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC.

Quantitative Comparison of PROTACs with PEG Linkers

The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the in vitro efficacy of different PROTACs. While direct data for a this compound based PROTAC is not available in the reviewed literature, these examples provide a valuable framework for predicting its potential performance.

Table 1: Impact of PEG Linker Length on BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
RC-3PEG-based<10~90Mino
IR-1PEG-based<10~90Mino
IR-2PEG-based<10~90Mino
NC-1PEG-based2.297Mino

Data sourced from a study on Bruton's tyrosine kinase (BTK) degraders.

Table 2: Impact of Linker Length on ERα Degradation

PROTACLinker Length (atoms)IC50 (µM) in MCF7 cells
PROTAC 19140
PROTAC 21626

Data from a study on estrogen receptor alpha (ERα) degraders, highlighting that a longer linker can lead to increased potency.

Table 3: Impact of Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Data from a study on Tank-binding kinase 1 (TBK1) degraders, indicating an optimal linker length for maximal efficacy.

Evaluating a Hypothetical this compound PROTAC

A PROTAC incorporating a this compound linker would possess several key features:

  • PEG4 Spacer: The four polyethylene glycol units provide a flexible and hydrophilic spacer. The length of this linker may be suitable for various target proteins, though optimization is always target-dependent. Studies on other PROTACs suggest that linker lengths in this range are often effective.

  • Biotin Moiety: The biotin group can be utilized as an affinity tag for various biochemical applications, including pull-down assays to study protein-protein interactions and to confirm target engagement.

  • Allyl Group: The terminal allyl group offers a versatile chemical handle for further modification or for conjugation to other molecules using chemistries such as thiol-ene reactions.

Based on the comparative data, a PROTAC with a PEG4 linker could exhibit potent degradation activity, provided the linker length is optimal for the specific target and E3 ligase pair. The hydrophilicity imparted by the PEG chain would likely contribute to good cell permeability, a crucial factor for in vitro efficacy.

Experimental Protocols for In Vitro Evaluation

To assess the efficacy of a this compound based PROTAC, the following standard in vitro assays are recommended.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to determine the extent of target protein degradation following treatment with the PROTAC.

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate at a density that ensures 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight.
  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.
  • Clarify the lysates by centrifugation and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using a chemiluminescent substrate and an imaging system.
  • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin).

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol assesses the cytotoxic effects of the PROTAC on the cells.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
  • Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

2. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

3. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz can effectively illustrate the underlying biological processes and experimental procedures.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Target_bound Target Protein PROTAC_bound PROTAC E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Ubiquitination Poly-ubiquitination Target_bound->Ubiquitination E3_Ligase_bound->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recruits to Degradation Degradation Proteasome->Degradation Mediates

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_workflow Experimental Steps cluster_data Data Output step1 Cell Culture & PROTAC Treatment step2 Cell Lysis & Protein Quantification step1->step2 step3 SDS-PAGE step2->step3 step4 Protein Transfer to Membrane step3->step4 step5 Blocking step4->step5 step6 Primary Antibody Incubation (Target Protein) step5->step6 step7 Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 Chemiluminescent Detection step7->step8 step9 Data Analysis (Densitometry, Normalization) step8->step9 DC50 DC50 Value step9->DC50 Calculates Dmax Dmax Value step9->Dmax Calculates

Caption: Western Blot Experimental Workflow.

References

Safety Operating Guide

Safe Disposal of Biotin-PEG4-allyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Biotin-PEG4-allyl is a critical component of laboratory safety, regulatory compliance, and environmental protection. This guide provides essential, step-by-step information for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture[1], it is imperative to treat all laboratory chemicals with caution and adhere to institutional and local regulations.

Immediate Safety and Handling Precautions

Before working with or disposing of this compound, adhere to the following safety measures:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat to prevent skin and eye contact.[2]

  • Ventilation : Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling fine particles.[2]

  • Avoid Contact : Take measures to avoid direct contact with skin, eyes, or clothing.[3][4] In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice if irritation persists.

  • Chemical Stability : PEG derivatives can be sensitive to light and oxidation. Compounds containing allyl groups may have the potential to form peroxides, so they should be stored away from light and air.

Storage of Usable Product

Proper storage is crucial to maintain the integrity of this compound and ensure safety.

  • General Storage : Keep the container tightly sealed in a dry, cool, and well-ventilated place.

  • Long-Term Storage : For long-term viability, store the product at low temperatures, typically -20°C, under an inert atmosphere like Nitrogen or Argon and protected from light.

  • Handling : To prevent moisture condensation onto the product, the vial must be allowed to equilibrate to room temperature before opening.

Key Handling and Storage Parameters

The following table summarizes critical data for the handling and storage of this compound and similar PEGylated compounds.

ParameterValue / InformationSource
GHS Classification Not a hazardous substance or mixture.
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat.
Long-Term Storage Temp. ≤ -15°C to -20°C.
Storage Conditions Store in the dark, under dry Nitrogen or Argon.
Chemical Sensitivities Sensitive to light and oxidation.
Recommended Disposal Arrange disposal as special waste via a licensed company.

Experimental Protocol: Step-by-Step Disposal Workflow

The disposal of this compound should be managed as regulated chemical waste. Do not dispose of this chemical down the drain or in regular solid waste bins . The universally recommended procedure is to engage a certified hazardous waste disposal company in accordance with all national and regional regulations.

Step 1: Waste Segregation

Proper segregation of chemical waste is the most critical first step to ensure safety and compliant disposal.

  • Solid Waste :

    • Place unused or expired this compound powder in its original container or a new, clearly labeled, and sealed container designated for solid chemical waste.

    • Collect all contaminated disposable materials, such as weigh boats, pipette tips, and gloves, in a designated, sealed plastic bag or container. Label this as "Solid waste contaminated with this compound."

  • Liquid Waste :

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).

    • Segregate liquid waste based on the solvent system (e.g., Container A for non-halogenated organic solvents, Container B for halogenated organic solvents) to prevent dangerous reactions.

    • Clearly label the container with "Liquid waste containing this compound" and list all solvent components.

Step 2: Waste Container Labeling

Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.

  • Required Information : Attach a hazardous waste label to each container that includes:

    • The full chemical name: "this compound" and any solvents.

    • The estimated concentration or amount of the chemical.

    • Associated hazards (include hazards from all components in the mixture).

    • The date waste was first added to the container.

    • The name and contact information of the principal investigator or research group.

Step 3: Temporary Waste Storage

Proper interim storage of chemical waste prevents accidents and ensures safety until final disposal.

  • Location : Store waste containers in a designated, secondary containment bin to prevent spills.

  • Ventilation : Keep the waste storage area in a well-ventilated location, away from incompatible chemicals.

  • Containment : Ensure waste containers are kept tightly sealed when not in use.

Step 4: Final Disposal
  • Professional Disposal : Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Compliance : Follow all institutional and local guidelines for waste accumulation, storage, and hand-off procedures.

Disposal Workflow Diagram

G cluster_0 This compound Disposal Workflow start Waste Generated decision Solid or Liquid Waste? start->decision solid_path Segregate Solid Waste (e.g., powder, contaminated tips) decision->solid_path Solid liquid_path Segregate Liquid Waste (note solvent type) decision->liquid_path Liquid label_waste Label Container Correctly (Contents, Date, PI Name) solid_path->label_waste liquid_path->label_waste store_waste Store in Designated Area (Secondary Containment) label_waste->store_waste end Arrange Pickup with EHS or Licensed Disposal Company store_waste->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Personal protective equipment for handling Biotin-PEG4-allyl

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

When working with Biotin-PEG4-allyl, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Details and Standards
Eye/Face Protection Safety glasses with side-shields or chemical gogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be worn in addition to goggles for enhanced protection against splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber)Inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][2][3]
Laboratory coatA flame-retardant lab coat should be worn over personal clothing to provide a barrier against accidental spills.
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended when handling the powder form outside of a chemical fume hood or if dust is generated. All work with allyl compounds should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of any dust or vapors.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Keep the compound away from heat, sparks, and open flames, as allyl compounds can be flammable.

  • Wash hands thoroughly after handling the material.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste. Adherence to institutional and local regulations is mandatory.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, clearly labeled, and sealed container for solid chemical waste.

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a dedicated, leak-proof, and chemically resistant container for liquid hazardous waste. Do not pour down the drain.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

Disposal Procedure:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Empty containers that held this compound should also be treated as hazardous waste unless properly decontaminated by rinsing three times with a suitable solvent. The rinseate must be collected as hazardous liquid waste.

Experimental Workflow for Safe Handling

The following diagram outlines the key procedural steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_materials Gather Materials prep_area->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe wash_hands wash_hands cleanup_remove_ppe->wash_hands Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.